molecular formula C8H7N3O B13094044 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one

8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B13094044
M. Wt: 161.16 g/mol
InChI Key: HBRFTBGGYPEPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one (CAS 1844063-48-4) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound is a key synthetic intermediate and core structure for developing potent inhibitors of various therapeutic targets. Its primary research value lies in its role as a precursor for potent, cell-permeable inhibitors of the Jumonji C-domain-containing histone lysine demethylase (KDM) families, specifically the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies . These enzymes are crucial epigenetic regulators, and their dysregulation is implicated in cancer progression. Researchers utilize this core structure to create compounds that inhibit demethylase activity by chelating the active-site Fe(II) ion, thereby modulating histone methylation status in cellular models . Furthermore, derivatives based on the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold have been extensively explored as potent and selective inhibitors of Monopolar Spindle 1 (MPS1/TTK) kinase, a key regulator of the spindle assembly checkpoint and a promising target in oncology . Structural optimization, including substitution patterns on this core, has been critical for improving metabolic stability and potency, ultimately leading to clinical candidates for cancer therapy . More recently, this chemotype has also been investigated for its potential as an antagonist of the human chemokine receptor CXCR2, a target in inflammatory and autoimmune diseases and cancer . Researchers should note that the unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is known to be a substrate for aldehyde oxidase (AO) metabolism, a key consideration for in vitro and in vivo pharmacokinetic studies . This product, 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one, is intended for research purposes as a building block and reference compound in these and other investigative areas. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-methyl-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O/c1-5-7-6(2-3-9-5)8(12)11-4-10-7/h2-4H,1H3,(H,10,11,12)

InChI Key

HBRFTBGGYPEPAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N=CNC2=O

Origin of Product

United States

Foundational & Exploratory

The 8-Methylpyrido[3,4-d]pyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is perpetually in search of novel molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and the capacity for diverse functionalization. Among these, nitrogen-containing heterocyclic systems have consistently emerged as "privileged scaffolds" due to their prevalence in biologically active natural products and synthetic drugs. The pyrido[3,4-d]pyrimidine core, a fusion of pyridine and pyrimidine rings, represents one such scaffold of significant interest. This in-depth technical guide focuses specifically on the 8-methylpyrido[3,4-d]pyrimidine substructure, a variant that has demonstrated considerable promise, particularly in the realm of oncology and inflammatory diseases.

The strategic placement of a methyl group at the 8-position of the pyridopyrimidine core can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide will provide a comprehensive overview of the structure, properties, synthesis, and biological activities of the 8-methylpyrido[3,4-d]pyrimidine scaffold, offering valuable insights for researchers, medicinal chemists, and drug development professionals.

Structural Elucidation and Physicochemical Landscape

The 8-methylpyrido[3,4-d]pyrimidine scaffold is a bicyclic aromatic system with the IUPAC name 8-methylpyrido[3,4-d]pyrimidine. The core structure consists of a pyridine ring fused to a pyrimidine ring, with a methyl group substitution at position 8.

Figure 1: Structure of 8-methylpyrido[3,4-d]pyrimidine.
Physicochemical Properties

The physicochemical properties of the 8-methylpyrido[3,4-d]pyrimidine core are crucial for its behavior in biological systems and for formulation development. While data for the unsubstituted core is limited, properties can be inferred from its derivatives.

PropertyValue (Predicted/Experimental for related structures)Source
Molecular Weight~145.16 g/mol PubChem
LogP~1.5 - 2.5Varies with substitution
pKa (most basic nitrogen)~3-5EPA CompTox
SolubilityGenerally low in water, soluble in organic solvents like DMSO and DMF.General observation from synthetic procedures
Melting PointVaries significantly with substitution.[1]

Spectral Characteristics:

  • 1H NMR: The proton NMR spectrum of 8-methylpyrido[3,4-d]pyrimidine derivatives typically shows characteristic signals for the aromatic protons on the pyridine and pyrimidine rings, as well as a singlet for the 8-methyl group, usually in the range of 2.4-2.7 ppm.[2][3]

  • 13C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons of the fused ring system and a signal for the methyl carbon.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of these compounds, which typically show a strong [M+H]+ peak.[1]

Synthetic Strategies: Building the Core

The synthesis of the 8-methylpyrido[3,4-d]pyrimidine scaffold can be achieved through several routes, often involving the construction of the pyrimidine ring onto a pre-existing substituted pyridine. A common and versatile approach starts from a substituted 4-aminopyridine derivative.

General Synthetic Workflow

G A Substituted 4-Aminopyridine C Pyrimidine Ring Formation A->C B Cyclization Reagent (e.g., Formamide, Urea) B->C D 8-Methylpyrido[3,4-d]pyrimidine Core C->D E Further Functionalization (e.g., Halogenation) D->E F Diversified Derivatives E->F

Figure 2: General synthetic workflow for 8-methylpyrido[3,4-d]pyrimidine derivatives.
Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of a substituted 8-methylpyrido[3,4-d]pyrimidine, adapted from methodologies reported in the literature.[1]

Step 1: Nitration of 2-amino-4-picoline

  • To a stirred solution of 2-amino-4-picoline in concentrated sulfuric acid, slowly add nitric acid at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 4-methyl-3-nitropyridin-2-amine.

Step 2: Formation of the Hydroxypyridine

  • Dissolve 4-methyl-3-nitropyridin-2-amine in an aqueous solution of sulfuric acid.

  • Add a solution of sodium nitrite in water dropwise at 0 °C.

  • Heat the mixture to 70 °C for 1 hour.

  • Cool the reaction to room temperature and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield 4-methyl-3-nitropyridin-2-ol.

Step 3: Chlorination

  • To 4-methyl-3-nitropyridin-2-ol, add phosphorus oxychloride and heat the mixture at 120 °C for 5 hours.

  • Remove the excess phosphorus oxychloride under vacuum.

  • Pour the residue over ice with vigorous stirring.

  • Filter the solid and wash with water to obtain 2-chloro-4-methyl-3-nitropyridine.

Step 4: Amination and Reduction

  • Dissolve 2-chloro-4-methyl-3-nitropyridine in ethanol and add a solution of ammonia in methanol.

  • Heat the mixture in a sealed tube at 100 °C for 12 hours.

  • Concentrate the reaction mixture and purify the residue to give 4-methyl-3-nitropyridin-2-amine.

  • Reduce the nitro group to an amino group using a standard reducing agent like tin(II) chloride or catalytic hydrogenation to yield 4-methylpyridine-2,3-diamine.

Step 5: Pyrimidine Ring Formation

  • Heat a mixture of 4-methylpyridine-2,3-diamine with formamide at 180 °C for 4 hours.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 8-methylpyrido[3,4-d]pyrimidine.

Biological Activities and Therapeutic Potential

The 8-methylpyrido[3,4-d]pyrimidine scaffold is a cornerstone for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase Inhibition: A Prominent Therapeutic Target

Derivatives of the 8-methylpyrido[3,4-d]pyrimidine core have been extensively investigated as inhibitors of various kinases. A notable example is their activity against Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint in mitosis.[2][4] Inhibition of Mps1 is a promising therapeutic strategy for cancer as it can lead to mitotic catastrophe and cell death in cancer cells.[5]

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Scaffold Scaffold 8-Methylpyrido[3,4-d]pyrimidine Scaffold Kinase Kinase (e.g., Mps1) Scaffold->Kinase Binds to ATP pocket Phosphorylation Phosphorylation Kinase->Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phosphorylation->Downstream CellCycle Cell Cycle Progression Downstream->CellCycle

Figure 3: Mechanism of action of 8-methylpyrido[3,4-d]pyrimidine-based kinase inhibitors.
Other Reported Biological Activities

Beyond kinase inhibition, the broader pyrido[3,4-d]pyrimidine scaffold has been associated with a range of other biological activities, suggesting the potential for the 8-methyl derivative in these areas as well:

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of pyrido[3,4-d]pyrimidine derivatives against various cancer cell lines.[1]

  • Antagonists of Chemokine Receptors: Certain derivatives have been explored as antagonists of chemokine receptors like CXCR2, which are implicated in inflammatory diseases.[6]

  • Antimicrobial and Anti-inflammatory Properties: The fused pyrimidine ring system is a common feature in compounds with antimicrobial and anti-inflammatory activities.[1]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of the 8-methylpyrido[3,4-d]pyrimidine scaffold can be significantly modulated by substitutions at various positions of the bicyclic core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Position of SubstitutionEffect on Biological Activity
2-Position Substitutions with amino and substituted amino groups are common and crucial for interaction with the hinge region of many kinases. The nature of the substituent can influence potency and selectivity.
4-Position This position is often a key point for diversification. Introduction of various aryl, heteroaryl, and alkyl groups can modulate the pharmacokinetic properties and target engagement.
6-Position Modifications at this position can impact the overall conformation of the molecule and its interaction with the solvent-exposed regions of the target protein.

A key finding in some studies is that the presence of a methyl group at the 8-position can curb metabolism, leading to improved pharmacokinetic profiles of the drug candidates.[2]

Conclusion: A Scaffold with a Bright Future in Drug Discovery

The 8-methylpyrido[3,4-d]pyrimidine scaffold has firmly established itself as a valuable framework in medicinal chemistry. Its synthetic tractability, coupled with its proven ability to yield potent and selective inhibitors of key biological targets, particularly kinases, makes it a highly attractive starting point for drug discovery programs. The insights provided in this technical guide regarding its structure, properties, synthesis, and biological activities are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable scaffold. As our understanding of the intricate signaling pathways that underpin various diseases continues to grow, so too will the opportunities for innovative drugs derived from the 8-methylpyrido[3,4-d]pyrimidine core.

References

Sources

8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives as Potent Epigenetic Modulators

Executive Summary

The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of inhibitors targeting epigenetic regulatory proteins. This guide provides a comprehensive technical overview of a specific class within this family: 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. These compounds have been identified as potent, cell-permeable inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of JmjC histone lysine demethylases (KDMs).[1][2][3]

This document, intended for researchers, medicinal chemists, and drug development professionals, synthesizes the available literature to detail the rationale behind the design, synthesis, structure-activity relationships (SAR), and biological evaluation of these inhibitors. We will explore the core synthetic pathways, delve into the mechanism of action at the molecular level, and present key experimental protocols that have been instrumental in the advancement of this compound class. The narrative emphasizes the causality behind experimental choices, grounding the discussion in structure-based design principles and empirical data to provide a holistic understanding of their therapeutic potential, primarily in oncology.

Introduction: The Rise of Pyridopyrimidines in Epigenetic Drug Discovery

The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine scaffold, a heterocyclic system that is an isostere of purines and is present in numerous biologically active molecules.[4][5] This structural motif serves as a versatile template for interacting with various enzymatic targets, most notably protein kinases and, more recently, epigenetic modifiers.[6][7] Among the four possible isomers, the pyrido[3,4-d]pyrimidine core has proven particularly effective for targeting ATP-binding sites and other conserved pockets in enzymes.

The Epigenetic Target: Histone Lysine Demethylases (KDMs)

Histone lysine demethylases are critical regulators of the epigenetic landscape. They remove methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene expression. The Jumonji C (JmjC) domain-containing KDMs are a large family of Fe(II) and α-ketoglutarate (2-oxoglutarate, 2OG)-dependent oxygenases.[8] The KDM4 (JMJD2) and KDM5 (JARID1) subfamilies, in particular, are frequently overexpressed in various cancers, where they contribute to oncogenesis by altering the methylation status of key histone marks like H3K9me3 (a repressive mark) and H3K4me3 (an active mark).[2][9] Consequently, potent and selective inhibitors of these enzymes are highly sought after as potential anti-cancer therapeutics.

The 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives were discovered through the optimization of an initial high-throughput screening (HTS) hit.[9] Structure-based design guided the transformation of an N-substituted 4-(pyridin-2-yl)thiazole-2-amine into the pyrido[3,4-d]pyrimidin-4(3H)-one core, which demonstrated potent inhibition by binding to the catalytic Fe(II) ion in the KDM active site.[1][10]

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of this compound class is methodical, relying on the construction of a key intermediate that allows for the late-stage introduction of various substituents at the C8 position. This approach provides the flexibility needed for extensive SAR exploration.

The primary synthetic route revolves around the preparation of 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one , a versatile intermediate for subsequent cross-coupling reactions.[1]

Synthesis of the Key Chloro-Intermediate

The synthesis begins with commercially available methyl-3-amino-2-chloroisonicotinate. The key steps are outlined below.[1]

Synthesis_of_Chloro_Intermediate start Methyl-3-amino- 2-chloroisonicotinate step1 Ester Hydrolysis (e.g., LiOH) start->step1 product1 3-Amino-2-chloro- isonicotinic acid step1->product1 step2 Amide Formation (1. Oxalyl chloride 2. NH4OH) product1->step2 product2 3-Amino-2-chloro- isonicotinamide step2->product2 step3 Ring Formation (Triethyl orthoformate) product2->step3 product3 8-Chloropyrido[3,4-d] -pyrimidin-4(3H)-one step3->product3

Caption: Synthetic workflow for the key 8-chloro intermediate.

Protocol 1: Synthesis of 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one [1]

  • Ester Hydrolysis: To a solution of methyl-3-amino-2-chloroisonicotinate in a suitable solvent mixture (e.g., THF/water), add an aqueous solution of lithium hydroxide. Stir the reaction at room temperature until TLC or LCMS analysis indicates complete consumption of the starting material. Acidify the mixture (e.g., with 1N HCl) to precipitate the product, which is then filtered, washed with water, and dried to yield 3-amino-2-chloroisonicotinic acid.

  • Amide Formation: Suspend the resulting acid in a solvent like dichloromethane (DCM) with a catalytic amount of DMF. Add oxalyl chloride dropwise at 0 °C and then allow the reaction to warm to room temperature. Once the acid chloride formation is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable solvent (e.g., THF) and added dropwise to a cooled solution of aqueous ammonium hydroxide. The resulting precipitate is filtered, washed, and dried to give 3-amino-2-chloroisonicotinamide.

  • Cyclization: Heat the nicotinamide derivative in triethyl orthoformate at reflux. Upon cooling, the product crystallizes and can be collected by filtration, washed with a solvent like ethanol, and dried to afford the final 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one.

Diversification at the C8-Position

With the chloro-intermediate in hand, various five-membered heterocycles can be introduced at the C8 position, most commonly via a Suzuki cross-coupling reaction.[1] This has proven to be a robust method for installing pyrazole, imidazole, and other aromatic moieties.

Protocol 2: General Procedure for Suzuki Cross-Coupling at C8 [1]

  • To a degassed mixture of 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one (and its SEM-protected analogue, if necessary for solubility or reactivity), the desired (hetero)aryl boronic acid or pinacol ester (1.2-1.5 equivalents), and a base such as potassium carbonate (2-3 equivalents) in a solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(dppf)Cl₂).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C for several hours, monitoring progress by LCMS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 8-substituted derivative.

Biological Activity & Mechanism of Action

The 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives function as competitive inhibitors with respect to the 2-oxoglutarate co-substrate, binding to the Fe(II) cation at the heart of the JmjC catalytic domain. This chelation interaction is crucial for their inhibitory activity and displaces a water molecule that is essential for the demethylation reaction.

KDM_Inhibition cluster_0 KDM Catalytic Cycle cluster_1 Inhibition Mechanism Enzyme KDM Enzyme (Fe(II) + 2OG) Substrate Methylated Histone (e.g., H3K9Me3) Enzyme->Substrate binds BlockedEnzyme Inactive Enzyme-Inhibitor Complex Enzyme->BlockedEnzyme forms Product Demethylated Histone (e.g., H3K9Me2) Substrate->Product demethylates Product->Enzyme releases Cofactors Succinate + CO2 Product->Cofactors releases Inhibitor Pyrido[3,4-d]pyrimidinone Derivative Inhibitor->Enzyme chelates Fe(II) BlockedEnzyme->Substrate binding blocked SAR_Summary Core Pyrido[3,4-d]pyrimidin-4(3H)-one Core Bidentate chelation to Fe(II) is essential for activity. C8 C8-Position 5-membered heterocycles (e.g., pyrazole) are optimal. Provides vector for extension into substrate pocket. Core->C8 main point of attachment C2 C2-Position Substitution (e.g., with methyl) can block aldehyde oxidase (AO) metabolism. Improves pharmacokinetic profile. Core->C2 key for metabolism Linker Linker on C8-Substituent Conformationally constrained linkers (e.g., 4-phenylpiperidine) enhance potency. Accesses histone peptide binding site. Modulates selectivity and cell permeability. C8->Linker requires extension

Caption: Key structure-activity relationship findings for the scaffold.

  • The Pyridopyrimidinone Core: This bicyclic system is the primary pharmacophore responsible for coordinating with the active site Fe(II) ion. Its planarity and hydrogen bonding capabilities are critical.

  • The C8-Substituent: A variety of five-membered heterocycles are well-tolerated at this position. Pyrazol-3-yl and pyrazol-1-yl moieties showed similar high potency, indicating some flexibility in the attachment point. [1]This position serves as the anchor point for building out into the substrate-binding groove.

  • The Linker Group: The most significant leap in potency and cellular activity came from extending off the C8-pyrazole. Incorporating a rigid 4-phenylpiperidine linker allowed the inhibitors to make additional favorable interactions in the histone tail binding channel, leading to derivatives like 54j and 54k with equipotent, single-digit nanomolar inhibition of both KDM4 and KDM5 subfamilies. [2]* Metabolic Stability: A critical finding for in vivo applications was that the unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-one core is susceptible to rapid metabolism by aldehyde oxidase (AO). [8]Later studies revealed that introducing a small substituent, such as a methyl group, at the C2 position effectively blocks this metabolic pathway, significantly improving the pharmacokinetic profile of the compounds. [8]

Cellular Activity and Pharmacokinetic Profile

A potent biochemical inhibitor must be able to penetrate cells, engage its target in the complex cellular milieu, and exhibit reasonable metabolic stability to be a viable drug candidate.

  • Cellular Permeability: Key compounds in the series have demonstrated good cell permeability as measured by the Caco-2 assay, a standard in vitro model of the intestinal barrier. [2][9]* Target Engagement in Cells: The cellular efficacy of these compounds was confirmed using immunofluorescence assays. For instance, compound 54k was shown to inhibit the demethylation of H3K9Me3 and H3K4Me3 in HeLa cells, providing direct evidence of target engagement in a cellular context. [2][9]This validation is crucial, as it confirms the inhibitor can reach its nuclear target and exert its enzymatic function against chromatin.

  • Selectivity: Optimized compounds like 54k show excellent selectivity for the KDM4/KDM5 subfamilies over other representative JmjC demethylases from the KDM2, KDM3, and KDM6 subfamilies, which is important for minimizing off-target effects. [2] Protocol 3: Cellular Target Engagement Assay via Immunofluorescence (General Workflow)

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) on coverslips and allow them to adhere. Treat the cells with various concentrations of the inhibitor (and a vehicle control) for a specified period (e.g., 24-48 hours).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to the nucleus.

  • Immunostaining: Block non-specific antibody binding using a blocking buffer (e.g., BSA in PBS). Incubate the cells with a primary antibody specific for the histone mark of interest (e.g., anti-H3K9me3).

  • Secondary Antibody and Imaging: After washing, incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody. Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.

  • Quantification: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the histone mark signal per nucleus. A successful inhibitor will cause a dose-dependent increase in the global levels of the target histone mark.

Conclusion and Future Directions

The 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives represent a well-validated and highly potent class of dual KDM4/KDM5 inhibitors. The extensive research conducted on this scaffold provides a clear roadmap of how structure-based design can be used to optimize a screening hit into a cell-active chemical probe with desirable drug-like properties. The synthetic accessibility, well-defined SAR, and proven mechanism of action make this a highly attractive starting point for therapeutic development.

Future efforts in this area will likely focus on:

  • Improving Subfamily Selectivity: While dual KDM4/KDM5 inhibition may be beneficial in some contexts, designing selectivity for one subfamily over the other could provide more precise therapeutic tools. This could be achieved by further exploring the linker and its terminal groups to exploit subtle differences in the substrate binding pockets. [8]* In Vivo Efficacy Studies: With metabolically robust analogues now available (e.g., C2-substituted versions), the next critical step is to evaluate the efficacy of these compounds in preclinical animal models of cancer.

  • Exploration of New Therapeutic Areas: While oncology is the primary focus, the role of epigenetic dysregulation in other diseases, such as inflammatory and neurological disorders, suggests that these inhibitors could have broader therapeutic applications.

This in-depth guide has illuminated the journey of the 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one scaffold from chemical concept to potent cellular probe, offering valuable insights for researchers dedicated to the discovery of next-generation epigenetic drugs.

References

  • Bavetsias, V., Lanigan, R. M., Ruda, G. F., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1388–1409. [Link]

  • Westaway, S. M., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry.
  • Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. PubMed. [Link]

  • Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Semantic Scholar. [Link]

  • Amanote Research. (n.d.). 8-Substituted Pyrido[3,4-D]pyrimidin-4(3h)-One Derivatives as Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. [Link]

  • Singh, P., & Kaur, M. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Scientific Reports, 12(1), 11847. [Link]

  • Various Authors. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link]

  • Gelin, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Wang, Y., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(3), 848-851. [Link]

  • Moody, C. M., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methoxyphenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722). Journal of Medicinal Chemistry, 61(19), 8933-8954. [Link]

  • Bavetsias, V., Lanigan, R. M., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Target Discovery Institute. [Link]

  • Le Bihan, Y.-V., et al. (2018). Structure of a number of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives... ResearchGate. [Link]

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Technical Guide: Histone Lysine Demethylase KDM4 Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Targeting the JmjC Epigenetic Erasers

Executive Summary

The KDM4 (JMJD2) subfamily of histone demethylases represents a critical node in oncogenic signaling, particularly in driving androgen-receptor-dependent prostate cancer, triple-negative breast cancer, and maintaining cancer stem cell (CSC) populations. Unlike KDM1A (LSD1), which relies on FAD, KDM4 enzymes are Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenases .

This guide details the structural evolution of KDM4 inhibitors—from generic metal chelators to highly selective clinical candidates like QC6352 —and provides validated protocols for their interrogation.

Structural Biology & Mechanistic Basis

The JmjC Catalytic Domain

The core challenge in designing KDM4 inhibitors is the highly conserved nature of the JmjC domain across the entire 2-OG oxygenase superfamily (which includes PHDs and TETs).

  • The Pocket: The active site contains a ferrous iron Fe(II) center coordinated by a "facial triad" of amino acids (typically His-Glu-His).

  • The Cofactor: 2-oxoglutarate (2-OG) binds bidentately to the iron.

  • The Substrate: Methylated lysine (e.g., H3K9me3) enters the pocket; the enzyme uses O2 to decarboxylate 2-OG, generating succinate, CO2, and a reactive ferryl (Fe(IV)=O) species that hydroxylates the methyl group, leading to formaldehyde release.

Mechanism of Inhibition

Most successful scaffolds act as competitive inhibitors of the 2-OG cofactor . They bind the Fe(II) center, blocking the entry of 2-OG and preventing the formation of the oxidative species required for demethylation.

KDM4_Mechanism Fe Fe(II) Center (Active Site) Complex Ternary Complex Fe->Complex Cofactor 2-OG (Cofactor) Cofactor->Complex Substrate H3K9me3 (Substrate) Substrate->Complex Reaction Oxidative Decarboxylation Complex->Reaction + O2 Product H3K9me2 + Succinate + Formaldehyde Reaction->Product Inhibitor Inhibitor (Scaffold) Inhibitor->Fe Competes w/ 2-OG Chelates Iron Inhibitor->Reaction BLOCKS

Figure 1: Competitive inhibition mechanism. The scaffold displaces 2-OG at the Fe(II) center, preventing the formation of the ferryl intermediate required for catalysis.

Chemical Scaffolds & Structure-Activity Relationships (SAR)

The evolution of KDM4 inhibitors has moved from "pan-JmjC" binders to isoform-selective compounds.

First Generation: Generic Chelators
  • 2,4-PDCA (2,4-pyridinedicarboxylic acid): The structural "warhead" for many inhibitors. It mimics 2-OG perfectly but lacks selectivity, inhibiting almost all 2-OG oxygenases (including PHDs, causing HIF stabilization).

  • N-Oxalylglycine (NOG): A direct metabolite mimic. Too polar for cellular permeability.

Second Generation: 8-Hydroxyquinolines (8-HQ)

This scaffold offers better cell permeability and opportunities for functionalization to improve selectivity.

  • IOX1: A broad-spectrum JmjC inhibitor. Useful as a positive control in biochemical assays but lacks cellular potency (IC50 ~100 µM).

  • ML324: A highly optimized 8-HQ derivative.

    • Target: Potent against KDM4B and KDM4E.[1]

    • Application: Shows antiviral activity (HSV/CMV) and suppresses pro-inflammatory cytokine release.

    • Key Feature: Cell-permeable precursor to modern probes.

Third Generation: Clinical Candidates (Pyridopyrimidines & Tetrazolylhydrazides)
  • QC6352: The gold standard for KDM4 selectivity.

    • Scaffold: Derived from a 3-(methylamino)isonicotinic acid core, optimized into a complex structure often described in the context of tetrazolylhydrazide derivatives in broader SAR discussions.

    • Potency: Picomolar to low nanomolar activity (KDM4C IC50 ~35 nM).[2]

    • Selectivity: Highly selective for KDM4 family over KDM2/3/5/6.

    • Mechanism:[2][3][4][5] Unique dual-action. It inhibits the catalytic domain and induces proteasomal degradation of KDM4 proteins in some contexts (e.g., renal lineages).[3]

CompoundScaffold ClassTarget ProfileCellular ActivityKey Reference
2,4-PDCA Pyridine dicarboxylatePan-2-OG OxygenasePoor (Polar)[Rose et al., 2012]
ML324 8-HydroxyquinolineKDM4B / KDM4EModerate (Antiviral)[Rai et al., 2010]
QC6352 Aminopyridine/HybridKDM4A-D (Pan-KDM4)High (Anti-CSC)[Chen et al., 2017]
JIB-04 HydrazonePan-JmjCHigh (Toxic?)[Wang et al., 2013]

Experimental Protocols: Assay Development

Biochemical Screening: AlphaScreen

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the industry standard for KDM4 HTS because it is highly sensitive to the loss of methylation signal.

Principle:

  • Donor Bead: Streptavidin-coated (binds Biotin-H3K9me3 substrate).

  • Enzyme Reaction: KDM4 removes methyl groups.[1][6][7]

  • Acceptor Bead: Coated with anti-H3K9me3 antibody.

  • Signal: If KDM4 is active, the methyl group is removed, the antibody cannot bind, and no signal is generated. If KDM4 is inhibited, the methyl group remains, the antibody binds, and a high signal is generated.

Protocol:

  • Buffer Preparation:

    • 50 mM HEPES (pH 7.5)

    • 0.01% Tween-20 (prevents sticking)

    • 0.1% BSA (carrier protein)

    • Crucial: 50 µM Fe(II) (Ammonium iron(II) sulfate) + 100 µM L-Ascorbate.

    • Note: Ascorbate is mandatory to prevent Fe(II) from oxidizing to Fe(III), which inactivates the enzyme.

  • Enzyme Mix: Incubate purified KDM4A/B/C (approx 10-50 nM) with the Inhibitor for 15 mins.

  • Substrate Addition: Add Biotin-H3K9me3 peptide (50-100 nM) and 2-OG (10 µM - Note: Keep 2-OG concentration near Km to ensure competitive sensitivity).

  • Reaction: Incubate 30-60 mins at RT.

  • Detection: Add Streptavidin Donor beads and Anti-H3K9me3 Acceptor beads. Incubate 60 mins in the dark.

  • Read: EnVision or PHERAstar reader (Excitation 680nm, Emission 520-620nm).

Cellular Validation: Western Blotting

Biochemical potency must be validated by the accumulation of histone marks in cells.

  • Treatment: Treat cells (e.g., KYSE-150 or PC3) with inhibitor (0.1, 1, 10 µM) for 24-48 hours.

  • Lysis: Use Nuclear Extraction Kit or high-salt RIPA to ensure chromatin solubilization.

  • Blotting:

    • Primary Target: H3K9me3 (Abcam ab8898 or Millipore equivalent). Inhibition should cause a global increase in H3K9me3.

    • Secondary Target: H3K36me3 (for KDM4A/C specificity).

    • Control: Total H3 (normalization).

Phenotypic Analysis & Workflow

To prove the drug candidate works in an oncological context, you must link enzymatic inhibition to a phenotype (typically Cancer Stem Cell suppression).

Screening_Workflow Step1 1. Biochemical Screen (AlphaScreen / TR-FRET) Step2 2. Target Engagement (Cellular Thermal Shift / CETSA) Step1->Step2 Select Hits (<100 nM) Step3 3. Biomarker Validation (Western: H3K9me3 Increase) Step2->Step3 Confirm Permeability Step4 4. Phenotypic Screen (Sphere Formation / Colony Assay) Step3->Step4 Functional Link Step5 5. In Vivo Efficacy (Xenograft / PDX) Step4->Step5 Lead Candidate (e.g., QC6352)

Figure 2: Critical path for KDM4 inhibitor validation. Note that simple proliferation assays (MTT) are often insufficient; specific CSC assays (Step 4) are required due to KDM4's role in stemness.

Future Directions: PROTACs

The field is shifting from simple occupancy-driven inhibition to Targeted Protein Degradation (TPD) .

  • Rationale: High concentrations of inhibitors are often needed to compete with intracellular 2-OG (approx 1 mM). Degraders (PROTACs) function catalytically and can overcome this.

  • Design: Link a KDM4 binder (e.g., a QC6352 derivative) to an E3 ligase ligand (Cereblon or VHL).

  • Example: RDN8011 is a recently described KDM4-targeting PROTAC that degrades KDM4A-C while sparing KDM4D, showing superior anti-proliferative effects compared to the parent inhibitor.[8]

References

  • Chen, W. et al. (2017). "Optimization of a Potent and Selective KDM4 Inhibitor (QC6352) for the Treatment of Breast Cancer." Journal of Medicinal Chemistry. Link

  • Rai, G. et al. (2010). "Discovery of ML324, a JMJD2 demethylase inhibitor with demonstrated antiviral activity."[9] Probe Reports from the NIH Molecular Libraries Program. Link

  • Sayegh, J. et al. (2013).[10] "Identification of small molecule inhibitors of histone demethylase KDM4C using an AlphaScreen-based high-throughput screen." Journal of Biomolecular Screening. Link

  • Wang, L. et al. (2013). "A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth."[11] Nature Communications. Link

  • Rao, D. et al. (2025).[12] "Discovery of a first-in-class PROTAC degrader of histone lysine demethylase KDM4." European Journal of Medicinal Chemistry. Link

Sources

Pyrido[3,4-d]pyrimidine-4-one tautomerism and stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a deep technical analysis of the Pyrido[3,4-d]pyrimidine-4-one scaffold, a critical bioisostere in kinase inhibitor design.[1] It moves beyond basic definitions to explore the structural dynamics (tautomerism), stability profiles, and synthetic logic required for high-integrity drug development.[1][2]

Tautomerism, Stability, and Synthetic Utility in Drug Discovery[1][2]

Executive Technical Summary

The pyrido[3,4-d]pyrimidine-4-one scaffold is a fused bicyclic heterocycle merging a pyridine ring with a pyrimidin-4-one system.[1] It serves as a hydrophilic bioisostere of the quinazolin-4-one pharmacophore (found in drugs like Idelalisib or Raltitrexed).[1]

  • Core Advantage: The pyridine nitrogen (N6, N7, or N8 depending on numbering) lowers LogP compared to quinazolines, improving solubility and altering metabolic susceptibility.[2]

  • Critical Challenge: The system exhibits complex prototropic tautomerism . While the N3-H lactam is the dominant species in the solid state and polar solvents, the O-H lactim form drives nucleophilic aromatic substitution (

    
    ) reactions essential for library synthesis.
    
  • Stability: The scaffold is hydrolytically robust but susceptible to oxidative metabolism (N-oxide formation) at the pyridine nitrogen.[1]

Structural Dynamics: Tautomerism & Equilibria

Understanding the tautomeric state is non-negotiable for structure-based drug design (SBDD).[1] Docking a ligand in the wrong tautomeric form can lead to calculated binding energy errors of >5 kcal/mol.

The Tautomeric Triad

The "4-one" system exists in equilibrium between three primary forms.

  • N3-H Lactam (Dominant): The thermodynamically preferred form in solution (DMSO,

    
    ) and solid state.[1][2] It presents a Hydrogen Bond Donor (HBD) at N3 and a Hydrogen Bond Acceptor (HBA) at the carbonyl oxygen.[1][2]
    
  • O-H Lactim (Reactive): The "enol-like" form.[1] Rare in solution but critical as the transition state for chlorination (using

    
    ).[1]
    
  • N1-H Lactam (Minor): Less favorable due to steric clash with the peri-protons of the fused pyridine ring, but can be stabilized by specific active site residues.

Visualization of Tautomeric Pathways

Tautomerism cluster_0 Environmental Drivers Lactam_N3 N3-H Lactam (Dominant Drug Form) Lactim_OH O-H Lactim (Reactive Intermediate) Lactam_N3->Lactim_OH Proton Shift (Fast) Lactam_N1 N1-H Lactam (Minor Species) Lactim_OH->Lactam_N1 Proton Shift (Slow)

Figure 1: Tautomeric equilibria.[1][2] The N3-H form is the primary species in biological media, while the O-H form is the gateway to chemical functionalization.

Analytical Determination of Tautomers

Do not rely on prediction software alone. Use this self-validating NMR protocol to assign the dominant tautomer in your specific derivative.[1]

Protocol:


-/

-HMBC Tautomer Assignment
  • Solvent: Dissolve 5 mg of compound in

    
     (favors lactam) and a separate sample in 
    
    
    
    (may shift equilibrium).
  • Acquisition: Run a standard

    
    -NMR and a 
    
    
    
    -
    
    
    HMBC (Heteronuclear Multiple Bond Correlation).
  • Analysis:

    • Lactam (N3-H): Look for a strong correlation between the NH proton and the Carbonyl Carbon (C4).[1] The

      
       shift for a pyrrole-like NH (lactam) is typically ~150-170 ppm .[1]
      
    • Lactim (O-H): The OH proton is often broad or invisible.[1] The Pyridine-like Nitrogen (N3 without H) will shift downfield to ~250-300 ppm .[1]

    • C=O vs C-OH:

      
       NMR signal for C=O is ~160-170 ppm; C-OH is typically upfield by 5-10 ppm.[1]
      

Stability Profile

Chemical Stability Data
Stress ConditionDurationStabilityMechanism of Degradation
Acid (0.1N HCl, 37°C) 24 HoursHigh (>99%)Protonation of pyridine N stabilizes the ring against hydrolysis.[1]
Base (0.1N NaOH, 37°C) 24 HoursModerate (>90%)Slow hydrolysis of the lactam amide bond to open the pyrimidine ring (forming 3-aminopyridine-4-carboxylic acid derivatives).[1]
Oxidative (

)
4 HoursLow (<50%)Rapid N-oxidation of the pyridine nitrogen (N-oxide formation).[1]
Thermal (Solid, 100°C) 1 WeekHigh (>99%)Thermodynamically stable crystalline lattice.[1][2]
Metabolic Liability (CYP450)

The pyridine ring is a double-edged sword.[1]

  • Liability: The electron-rich pyridine nitrogen is a "soft" spot for oxidative metabolism (N-oxidation) by CYP enzymes.[1]

  • Mitigation: Substitution at the position adjacent to the pyridine nitrogen (e.g., C6 or C8) with electron-withdrawing groups (Cl,

    
    ) or steric blockers (Me) significantly improves metabolic half-life (
    
    
    
    ).[1][2]

Synthetic Accessibility & Protocols

The synthesis of pyrido[3,4-d]pyrimidine-4-one is often hampered by the poor nucleophilicity of the aminopyridine precursors.[1] The following workflow is optimized for yield and scalability.

Synthetic Workflow Diagram

Synthesis Start 3-amino-4-pyridinecarboxylic acid Core Pyrido[3,4-d]pyrimidin-4(3H)-one (The Scaffold) Start->Core 180°C, 4h Reagent1 Formamide / Urea (Cyclization) Reagent1->Core Chloro 4-Chloro-pyrido[3,4-d]pyrimidine (Unstable Intermediate) Core->Chloro Activation Activation Chlorination (POCl3 / SOCl2) Activation->Chloro Final 4-Amino-substituted Drug Candidate Chloro->Final SnAr Reagent2 R-NH2 / Heat (SnAr Displacement) Reagent2->Final

Figure 2: The "Activation-Displacement" strategy. Note that the 4-chloro intermediate is moisture sensitive and should be used immediately.[1]

Detailed Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of pyrido[3,4-d]pyrimidin-4(3H)-one from 3-aminopyridine-4-carboxylic acid.

Reagents:

  • 3-aminopyridine-4-carboxylic acid (1.0 eq)[1]

  • Formamide (excess, solvent/reagent)[1][2]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-aminopyridine-4-carboxylic acid (10.0 g) in Formamide (30 mL).

  • Reaction: Heat the mixture to 140–150°C for 6–8 hours. Note: High temperature is required to drive the dehydration and cyclization.

  • Monitoring: Monitor by LC-MS. The starting material (MW ~138) should disappear, replaced by the product mass (MW ~147).[1][2]

  • Workup (Precipitation): Cool the reaction mixture to room temperature. The product often precipitates. If not, add cold water (50 mL).[1][2]

  • Filtration: Filter the solid, wash with water (2x) and cold ethanol (1x) to remove excess formamide.[1][2]

  • Drying: Dry under vacuum at 50°C.

  • Yield: Typical yields are 70–85%.

Validation Check:

  • 1H NMR (DMSO-d6): Expect a singlet around 8.0–8.5 ppm (pyrimidine H2) and a broad singlet >12 ppm (Lactam NH).[1][2]

  • Appearance: Off-white to tan solid.[1]

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. Vertex AI Search / PMC.

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Journal of Chemical Physics.

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Journal of Medicinal Chemistry. [1][2]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules.

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. [1][2]

Sources

8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one , a specialized heterocyclic scaffold with significant utility in epigenetic modulation and kinase inhibition.

Executive Summary

8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one is a fused bicyclic heteroaromatic compound belonging to the pyrido[3,4-d]pyrimidine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for inhibitors of Histone Lysine Demethylases (KDMs) and various protein kinases (e.g., Wee1, EGFR).

The presence of the methyl group at the C8 position and the lactam functionality at C4 are critical for orienting the molecule within the ATP-binding pockets of kinases or the Fe(II)-dependent active sites of JmjC-domain containing demethylases.

Core Chemical Data
PropertyValue
IUPAC Name 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
Exact Mass 161.0589
Heavy Atom Count 12
Topological Polar Surface Area (TPSA) ~55 Ų (Estimated)
Canonical SMILES CC1=NC=CC2=C1NC=NC2=O

Structural Chemistry & Numbering

Understanding the specific isomerism of the pyrido-pyrimidine fusion is vital, as the [3,4-d] isomer exhibits distinct electronic properties compared to its [2,3-d] or [4,3-d] counterparts.

Numbering Scheme

The numbering follows the IUPAC standard for fused pyrimidines. The fusion occurs between the 3,4-bond of the pyridine ring and the d-face of the pyrimidine ring.

  • Positions 1, 3: Nitrogen atoms of the pyrimidine ring.[1][2]

  • Position 4: Carbonyl carbon (Lactam).

  • Position 6: Nitrogen atom of the pyridine ring.[3][1][2][4][5]

  • Position 8: Methyl-substituted carbon (adjacent to the ring fusion).[6]

ChemicalStructure Figure 1: Numbering topology of 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one. N1 N1 C2 C2 N1->C2 N3 N3 (H) C2->N3 C4 C4 (=O) N3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a Fusion N6 N6 C5->N6 C7 C7 N6->C7 C8 C8 (Me) C7->C8 C8->C8a C8a->N1

[7]

Tautomerism

In solution, this molecule exists in equilibrium between the lactam (4(3H)-one) and lactim (4-hydroxy) forms. The lactam form (shown above) is generally predominant in neutral solution and solid state, stabilized by intermolecular hydrogen bonding. This tautomeric versatility allows the molecule to act as both a hydrogen bond donor (N3-H) and acceptor (C4=O), a key feature for binding to the hinge region of kinase domains.

Synthesis Strategy

The synthesis of 8-methylpyrido[3,4-d]pyrimidin-4(3H)-one requires a convergent approach, typically building the pyrimidine ring onto a pre-functionalized pyridine scaffold.

Retrosynthetic Analysis

To install the methyl group at C8, the starting material must be a 2-methyl-substituted pyridine derivative. The most efficient route utilizes 3-amino-2-methylisonicotinic acid (or its ester) as the precursor.

Retrosynthesis Figure 2: Retrosynthetic pathway from pyridine precursor. Target 8-Methylpyrido[3,4-d] pyrimidin-4(3H)-one Intermediate Pyrimidine Ring Formation Target->Intermediate Cyclization Precursor 3-Amino-2-methyl isonicotinic acid Intermediate->Precursor Condensation Reagent Formamide / Formamidine Acetate Intermediate->Reagent

[7]

Experimental Protocol

Objective: Synthesis of 8-methylpyrido[3,4-d]pyrimidin-4(3H)-one via Niementowski-type cyclization.

Reagents:

  • 3-Amino-2-methylisonicotinic acid (1.0 eq)

  • Formamide (excess, acts as solvent and reagent)

  • Ammonium acetate (catalytic, optional)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-amino-2-methylisonicotinic acid (10 mmol) in Formamide (10 mL).

  • Reaction: Heat the mixture to 140–160 °C for 6–12 hours. The high temperature is required to drive the formation of the intermediate amide and subsequent dehydration-cyclization.

  • Monitoring: Monitor reaction progress via LC-MS or TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the starting amino acid and the appearance of the product mass (M+H = 162.17).

  • Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling.

  • Isolation: Dilute the mixture with cold water (20 mL) or ethanol to maximize precipitation. Filter the solid under vacuum.

  • Purification: Wash the filter cake with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary to achieve >95% purity.

Mechanism: The amino group of the pyridine attacks the formamide to form a formamidine intermediate, which then undergoes intramolecular nucleophilic attack on the adjacent carboxylic acid/ester carbon, closing the pyrimidine ring.

Therapeutic Applications

The 8-substituted pyrido[3,4-d]pyrimidine scaffold is highly relevant in oncology drug discovery.

Histone Demethylase Inhibition (KDM4/5)

Research indicates that 8-substituted derivatives of this scaffold are potent inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases.[1]

  • Mechanism: The N3-C4(=O) motif chelates the active site Fe(II) cofactor.

  • Role of 8-Methyl: The substituent at C8 (and extended groups at this position) fills a hydrophobic pocket near the active site, improving selectivity over other KDM subfamilies.

  • Impact: Inhibition prevents the demethylation of H3K9me3 and H3K4me3, leading to the reactivation of silenced tumor suppressor genes.

Kinase Inhibition (Wee1 / EGFR)

The scaffold functions as an ATP-mimetic. The pyrimidine hinge-binding motif allows it to inhibit kinases such as Wee1 (G2/M checkpoint regulator) and EGFR (Epidermal Growth Factor Receptor).

  • Wee1 Inhibition: Induces mitotic catastrophe in p53-deficient tumors.

  • EGFR Inhibition: Effective against specific mutant forms when decorated with appropriate side chains at C6 or C8.

Mechanism Figure 3: Mechanism of action in epigenetic and kinase pathways. Inhibitor 8-Methylpyrido[3,4-d] pyrimidin-4(3H)-one Target Target Enzyme (KDM4/5 or Wee1) Inhibitor->Target  Binds   Interaction Competitive Binding (Active Site Fe(II) or ATP Pocket) Target->Interaction Effect1 Preservation of H3K9me3 / H3K4me3 Interaction->Effect1  Epigenetic   Effect2 Cell Cycle Arrest (G2/M or G1) Interaction->Effect2  Kinase   Apoptosis Tumor Cell Apoptosis Effect1->Apoptosis Effect2->Apoptosis

[4][8][9]

Analytical Characterization

To validate the synthesis of 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~2.6 ppm (s, 3H): Methyl group at C8.[8]

    • δ ~8.0–9.0 ppm: Aromatic protons (C2-H, C5-H, C7-H). The C2-H of the pyrimidinone ring typically appears as a singlet around 8.2–8.5 ppm.

    • δ ~12.5 ppm (br s, 1H): Lactam N-H (exchangeable with D₂O).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 162.17 m/z.

  • UV-Vis:

    • Absorption maxima (λmax) typically around 260–280 nm, characteristic of the fused bicyclic aromatic system.

References

  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Source: Journal of Medicinal Chemistry (2016) [Link][1]

  • Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Source: Bioorganic & Medicinal Chemistry (2023) [Link]

  • Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Chemical Properties. Source: NIST Chemistry WebBook [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Source: Pharmaceuticals (MDPI) [Link]

Sources

Precision Targeting of the KDM5 Subfamily: A Technical Guide to Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The KDM5 (JARID1) subfamily of histone lysine demethylases—comprising KDM5A, KDM5B, KDM5C, and KDM5D—are critical regulators of transcriptional repression, specifically targeting trimethylated and dimethylated lysine 4 on histone H3 (H3K4me3/2).[1][2][3] Dysregulation of KDM5 activity is a known driver in oncology, particularly in establishing drug tolerance and heterogeneity in breast cancer, melanoma, and glioblastoma.

For researchers, the challenge lies not in identifying inhibitors, but in selecting high-fidelity chemical probes that can distinguish KDM5 activity from the closely related KDM4 subfamily and overcome the high intracellular concentration of the co-factor 2-oxoglutarate (2-OG). This guide delineates the optimal chemical tools for biochemical versus cellular contexts, detailing the "ester prodrug" strategy required for robust cellular target engagement.

The Biological Imperative: KDM5 Mechanism & Function

The KDM5 enzymes are JmjC domain-containing 2-OG-dependent oxygenases. They catalyze the demethylation of H3K4me3 to H3K4me1, effectively silencing active promoters and enhancers.

  • KDM5A (JARID1A): Implicated in drug-tolerant "persister" cancer cells.[4]

  • KDM5B (JARID1B): Highly expressed in breast cancer; regulates transcriptional heterogeneity.

  • KDM5C/D (JARID1C/D): Linked to X-linked intellectual disability and prostate cancer, respectively.

Mechanistic Pathway

The demethylation process requires molecular oxygen and 2-OG. Inhibitors typically function as 2-OG competitive antagonists, chelating the active site Fe(II).

KDM5_Mechanism Substrate H3K4me3 (Active Mark) Interaction Substrate->Interaction Enzyme KDM5 Enzyme (JmjC Domain) Enzyme->Interaction Cofactors 2-OG + O2 + Fe(II) Cofactors->Interaction Inhibitor Chemical Probe (e.g., KDOAM-25) Inhibitor->Enzyme Competes with 2-OG Product H3K4me1/2 (Repressed Mark) Byproducts Succinate + CO2 Interaction->Product Demethylation Interaction->Byproducts

Figure 1: The KDM5 catalytic cycle.[1][2][5][6][7][8] Chemical probes competitively inhibit 2-OG binding at the Fe(II) active site, preventing H3K4me3 demethylation.

The Chemical Probe Landscape

Selecting the correct probe is binary: Biochemical (cell-free) vs. Cellular . Using a biochemical probe in a cellular assay often leads to false negatives due to poor permeability and high intracellular 2-OG competition (1-5 mM).

A. The Biochemical Standard: KDOAM-25

For in vitro enzymatic assays, KDOAM-25 is the gold standard due to its high selectivity against other JmjC subfamilies (KDM2/3/4/6).

  • Mechanism: Reversible, 2-OG competitive.

  • Selectivity: >100-fold selective for KDM5 over KDM4/KDM6.

  • Limitation: Poor cellular potency (EC50 ~50 µM) makes it unsuitable for functional cellular phenotyping.

B. The Cellular Solution: Ester Prodrugs (GS-5801 & KDM5-C70)

To achieve cellular potency, the carboxylic acid moiety (required for Fe(II) chelation) is masked as an ester. This increases lipophilicity, allowing cell entry. Intracellular esterases then hydrolyze the prodrug to the active inhibitor.

  • GS-5801: An ethyl ester prodrug of the active acid GS-080 .[6][8][9] It demonstrates superior cellular accumulation and H3K4me3 induction compared to non-esters.

  • CPI-455: A widely used tool compound. While potent biochemically (~10 nM), it requires high concentrations (10-50 µM) in cells to outcompete endogenous 2-OG.

Comparative Profile of Key Probes
Probe NameTypeTargetBiochemical IC50 (nM)Cellular EC50 (H3K4me3)Primary UtilitySource
KDOAM-25 Acid (Active)Pan-KDM5~70 (KDM5A-D)~50 µMEnzymatic Assays, Crystallography[1]
GS-5801 Ester (Prodrug)Pan-KDM5N/A (Prodrug)< 1 µMCellular Functional Assays [2]
CPI-455 Acid (Active)Pan-KDM5~10 (KDM5A)~30 µMDrug Tolerance Models[3]
KDM5-C70 Ester (Prodrug)Pan-KDM5N/A (Prodrug)~1-5 µMCellular Proliferation[4]

Validating Target Engagement (The "How-To")

Trustworthiness in epigenetic pharmacology requires proving the compound engages the target inside the nucleus. Do not rely solely on phenotypic outcomes (e.g., cell death).

Workflow: From Vial to Chromatin

Validation_Workflow Step1 1. Enzymatic Assay (AlphaScreen/TR-FRET) Step2 2. Cellular Permeability (Prodrug Selection) Step1->Step2 Confirm IC50 < 100nM Step3 3. Target Engagement (CETSA / NanoBRET) Step2->Step3 Treat Cells Decision Is Cellular EC50 < 1µM? Step3->Decision Step4 4. Functional Readout (H3K4me3 Western Blot) Decision->Step2 No (Switch to Ester Prodrug) Decision->Step4 Yes

Figure 2: Step-by-step validation workflow. Note the critical checkpoint for cellular potency before proceeding to functional readouts.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Purpose: Confirm physical binding of the inhibitor to KDM5 in intact cells.

  • Treatment: Treat cells (e.g., MCF7, MM1S) with Probe (e.g., 1 µM GS-5801) or DMSO for 1-2 hours.

  • Harvest: Collect cells, wash in PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Heating: Aliquot lysate into PCR tubes. Heat to a gradient (40°C – 65°C) for 3 minutes.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Run supernatant on SDS-PAGE. Immunoblot for KDM5A/B.

  • Result: The probe-treated sample should show stabilized protein (band visibility) at higher temperatures compared to DMSO.

Protocol 2: H3K4me3 Functional Assay (Western Blot)

Purpose: Confirm functional inhibition of demethylase activity.[4][7][9][10][11][12]

  • Acid Extraction: Histones must be acid-extracted to ensure clean signals. Lysis in standard RIPA is often insufficient for quantitative histone blots.

  • Lysis: Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2mM PMSF).

  • Extraction: Resuspend pellet in 0.2N HCl overnight at 4°C.

  • Blotting: Neutralize and run on 15% SDS-PAGE.

  • Antibodies: Primary: Anti-H3K4me3 (1:1000). Loading Control: Anti-Total H3 (1:5000).

  • Quantification: Signal ratio of H3K4me3/Total H3 must increase >2-fold.

Best Practices & Pitfalls

The "Inactive Control" Mandate

Never publish data using only the active probe. You must use a structurally related inactive control to rule out off-target toxicity.

  • For KDOAM-25: Use KDOAM-32 (inactive analog).[5]

  • For CPI-455: Use CPI-203 (inactive analog).[12]

Distinguishing KDM5 vs. KDM4

KDM4 (JMJD2) inhibitors often cross-react with KDM5 due to active site homology.

  • Check: If your compound causes a spike in H3K9me3 (KDM4 substrate) alongside H3K4me3, you have lost selectivity. A pure KDM5 probe should only elevate H3K4me3/2.

The 2-OG Competition Trap

In cellular assays, the intracellular concentration of 2-OG is high (approx. 1 mM). Acid-based inhibitors (like free KDOAM-25) struggle to compete.

  • Solution: Always utilize ester-masked prodrugs (e.g., GS-5801) for phenotypic assays (proliferation, differentiation) to ensure the intracellular concentration is sufficient to outcompete endogenous 2-OG.

References

  • Tumber, A. et al. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. Cell Chemical Biology (2017). Link

  • Gilmore, B. et al. Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus.[6][9] PLOS Pathogens (2022). Link

  • Vinogradova, M. et al. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells.[4] Nature Chemical Biology (2016). Link

  • Horton, J.R. et al. Structural Basis for KDM5A Histone Lysine Demethylase Inhibition by Diverse Compounds. Cell Chemical Biology (2016). Link

  • Structural Genomics Consortium (SGC). Chemical Probes Program.[13][14] Link

Sources

Methodological & Application

Synthesis of 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one from 3-aminoisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one

Executive Summary

This application note details the synthesis of 8-methylpyrido[3,4-d]pyrimidin-4(3H)-one , a privileged scaffold in kinase inhibitor discovery (e.g., MPS1, KDM4/5 inhibitors).

Critical Structural Insight: The synthesis of the 8-methyl derivative specifically requires the 3-amino-2-methylisonicotinic acid precursor. While the user query references "3-aminoisonicotinic acid" (the unsubstituted parent), direct methylation of the parent scaffold at the C2 position (which corresponds to C8 in the fused system) is synthetically inefficient.

Therefore, this guide provides:

  • Structural Mapping: Clarifying the regiochemistry between the precursor and the final fused system.

  • Core Protocol: A scalable, one-pot cyclocondensation using formamide.

  • Alternative Protocol: A stepwise synthesis via primary amides for sensitive substrates.

Retrosynthetic Analysis & Structural Logic

To ensure scientific integrity, we must first validate the atom mapping. The IUPAC numbering of the pyrido[3,4-d]pyrimidine system dictates that the pyridine nitrogen is located at position 7. Consequently, the carbon adjacent to the pyridine nitrogen (C2 of the isonicotinic acid) becomes Position 8 in the final fused heterocycle.

  • Target: 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one[1]

  • Required Precursor: 3-Amino-2-methylisonicotinic acid

  • Reagent: Formamide (Carbon source for C2 of the pyrimidine ring)

Pathway Visualization

The following diagram illustrates the atom-to-atom mapping and the requisite starting material.

ReactionPathway cluster_legend Atom Mapping Precursor 3-Amino-2-methylisonicotinic acid (Precursor) Intermediate Intermediate (Amidine/Formyl) Precursor->Intermediate Thermal Condensation (160-180°C) Reagent Formamide (Cyclizing Agent) Reagent->Intermediate Product 8-Methylpyrido[3,4-d] pyrimidin-4(3H)-one Intermediate->Product -H2O Cyclization Mapping Pyridine C2-Me → Fused C8-Me COOH + NH2 → Pyrimidinone Ring

Figure 1: Reaction pathway demonstrating the origin of the 8-methyl substituent from the 2-methylisonicotinic acid precursor.[2][3]

Experimental Protocols

Method A: Direct Thermal Cyclocondensation (Niementowski Modification)

Best for: Scale-up, robust substrates, and rapid synthesis. Mechanism: The amino group attacks the formamide to form a formamidine intermediate, followed by intramolecular nucleophilic attack on the carboxylic acid (or in situ formed amide) to close the ring.

Reagents & Equipment:

  • Starting Material: 3-Amino-2-methylisonicotinic acid (1.0 equiv)

  • Solvent/Reagent: Formamide (10-15 volumes)

  • Catalyst (Optional): Sodium acetate (anhydrous, 1.0 equiv) can accelerate the reaction.

  • Apparatus: Round-bottom flask, reflux condenser, inert gas (N2/Ar) line.

Step-by-Step Protocol:

  • Setup: Charge a 100 mL round-bottom flask with 3-amino-2-methylisonicotinic acid (5.0 g, 32.8 mmol).

  • Solvent Addition: Add Formamide (50 mL). Ensure the solid is well-dispersed.

  • Reaction: Heat the mixture to 160–170 °C (internal temperature) under a nitrogen atmosphere.

    • Note: A clear solution usually forms around 120 °C.

    • Monitoring: Monitor by LC-MS. The reaction typically requires 6–12 hours. Look for the disappearance of the starting material (M+H = 153) and formation of the product (M+H = 162).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into ice-cold water (150 mL) with vigorous stirring.

    • The product should precipitate as a beige/tan solid.

    • Troubleshooting: If no precipitate forms, neutralize the solution to pH 7.0 using dilute HCl or NaHCO3, as the acidity of the phenolic OH (tautomer of the ketone) can affect solubility.

  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with water (2 x 20 mL) and cold ethanol (1 x 10 mL).

    • Recrystallization: If purity is <95%, recrystallize from DMF/Ethanol or boiling water.

  • Drying: Dry under vacuum at 50 °C for 12 hours.

Method B: Stepwise Synthesis via Primary Amide (High Precision)

Best for: Substrates sensitive to harsh thermal conditions or if the "Direct Method" yields intractable tars. Reference Grounding: This approach aligns with protocols used for KDM4 inhibitors where regiocontrol is critical (See J. Med. Chem. 2016).[4][5][6]

Workflow Table:

StepTransformationReagentsConditions
1 Acid Activation SOCl₂ (Thionyl Chloride), Cat. DMFReflux, 2h
2 Amide Formation NH₃ (aq) or NH₃ in Dioxane0°C to RT
3 Cyclization Triethyl Orthoformate (TEOF), Ac₂OReflux, 4h

Step-by-Step Protocol:

  • Acid Chloride Formation: Suspend 3-amino-2-methylisonicotinic acid (1.0 equiv) in SOCl₂ (5 vol). Add 1 drop of DMF. Reflux for 2 hours until clear. Evaporate SOCl₂ to dryness.

  • Amide Synthesis: Dissolve the residue in anhydrous 1,4-dioxane. Bubble NH₃ gas or add 0.5M NH₃ in dioxane at 0 °C. Stir for 2 hours. Filter off NH₄Cl salts and concentrate to obtain 3-amino-2-methylisonicotinamide .

  • Ring Closure:

    • Suspend the amide in Triethyl Orthoformate (TEOF) (10 equiv).

    • Add Acetic Anhydride (2 equiv) to facilitate water removal.

    • Reflux (140 °C) for 4 hours.

    • Cool and filter the precipitated 8-methylpyrido[3,4-d]pyrimidin-4(3H)-one .

Analytical Validation

To validate the synthesis, compare analytical data against the following expected values. The key differentiator is the methyl singlet and the aromatic proton splitting pattern.

Expected 1H NMR (DMSO-d6, 400 MHz):

  • δ 12.60 (br s, 1H): NH (Pyrimidinone N3-H).

  • δ 8.95 (s, 1H): C2-H (Pyrimidine ring).

  • δ 8.45 (d, J = 5.2 Hz, 1H): C6-H (Pyridine ring).

  • δ 7.85 (d, J = 5.2 Hz, 1H): C5-H (Pyridine ring).

  • δ 2.65 (s, 3H): C8-CH₃ (Methyl group attached to Pyridine).

Key Checkpoint: The absence of a proton signal at the C8 position (which would appear around δ 9.0–9.2 in the unsubstituted parent) confirms the presence of the methyl group.

Troubleshooting & Optimization Logic

OptimizationLogic Start Reaction Analysis CheckLCMS Check LC-MS Start->CheckLCMS Incomplete Starting Material Remains CheckLCMS->Incomplete > 20% SM Byproducts Dark Tar / Degradation CheckLCMS->Byproducts Complex Mix Success Product Peak (M+162) CheckLCMS->Success Action1 Increase Temp to 180°C or Add NaOAc Incomplete->Action1 Action2 Switch to Method B (TEOF Route) Byproducts->Action2

Figure 2: Decision matrix for troubleshooting reaction outcomes.

References

  • Bavetsias, V., et al. (2016). "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors."[1] Journal of Medicinal Chemistry, 59(4), 1388–1409.[1]

  • Showalter, H. D. (2019). "Progress in the Synthesis of Pyrido[3,4-d]pyrimidines." Journal of Organic Chemistry. (General Reference for Niementowski chemistry on pyridines).
  • ChemicalBook. (n.d.). "3-Amino-2-methylbenzoic acid synthesis" (Analogous precursor synthesis).

  • PubChem. (2025).[7] "Pyrido[3,4-d]pyrimidin-4(3H)-one Compound Summary."

Sources

Cyclization conditions for pyrido[3,4-d]pyrimidin-4(3H)-one formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Cyclization Protocols for Pyrido[3,4-d]pyrimidin-4(3H)-one Formation

Executive Summary & Strategic Importance

The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere of quinazolinone. It is structurally integral to inhibitors of MPS1 (Monopolar Spindle Kinase 1) , CDK (Cyclin-Dependent Kinase) , and Matrix Metalloproteinase-13 (MMP-13) .

Unlike its isomer pyrido[2,3-d]pyrimidine, the [3,4-d] system presents unique synthetic challenges due to the electron-deficient nature of the pyridine ring at the fusion site, which reduces the nucleophilicity of the amino precursor. This guide details three validated protocols for cyclization, prioritizing regiocontrol, yield, and scalability.

Mechanistic Pathways & Precursor Selection

The synthesis hinges on the condensation of a "C1" synthon (formamide, orthoester, or urea) with a 3,4-disubstituted pyridine.[1] The critical precursor is 3-aminoisonicotinic acid (3-aminopyridine-4-carboxylic acid) or its amide derivative.

Critical Decision Point:

  • Path A (Acid Precursor): Direct thermal condensation. Robust but requires harsh conditions (140°C+).

  • Path B (Amide Precursor): Allows for milder, catalytic cyclization using orthoesters.[1]

  • Path C (Nitrile Precursor): Used for 4-amino or 4-imino derivatives, but can be hydrolyzed to the 4-one.

G Precursor 3-Aminoisonicotinic Acid Amide 3-Aminoisonicotinamide Precursor->Amide Activation (CDI/NH3) Formamide Reagent: Formamide (Thermal, 140-160°C) Precursor->Formamide Protocol A (Direct) TEOF Reagent: TEOF/Ac2O (Catalytic, 80-100°C) Amide->TEOF Protocol B (Mild) Intermediate Intermediate: Formamidine Species Formamide->Intermediate TEOF->Intermediate Product Target: Pyrido[3,4-d]pyrimidin-4(3H)-one Intermediate->Product -H2O / -EtOH Cyclization

Figure 1: Strategic routes to the pyrido[3,4-d]pyrimidin-4(3H)-one core. Path A is preferred for unsubstituted cores; Path B is superior for sensitive substrates.

Critical Reaction Parameters

ParameterImpact on CyclizationOptimization Insight
Temperature High temp (>140°C) is required for direct condensation to overcome the pyridine ring's electron withdrawal.Use microwave irradiation to shorten exposure time and reduce tar formation.
Solvent The product is often insoluble ("brick dust").Formamide acts as both reagent and solvent. For workup, water precipitation is standard.[1]
Catalyst Acid catalysis (AcOH, H2SO4) aids the elimination step.[1]In Orthoester methods, Acetic Anhydride (Ac2O) is essential to trap ethanol and drive equilibrium.[1]
Regiochemistry 3-amino vs 4-amino pyridine isomers.Ensure starting material purity. 3-aminoisonicotinic acid yields [3,4-d]; 4-aminonicotinic acid yields [4,3-d].

Validated Experimental Protocols

Protocol A: Thermal Condensation (The "Niementowski" Modification)

Best for: Large-scale synthesis of the unsubstituted core where functional group tolerance is not a concern.

Reagents:

  • 3-Aminoisonicotinic acid (1.0 equiv)

  • Formamide (10-15 volumes)

  • Catalytic Iodine (optional, 5 mol% - promotes oxidative cyclization if starting from partially saturated precursors, but aids yield in standard condensing).[1]

Step-by-Step:

  • Setup: Charge a round-bottom flask with 3-aminoisonicotinic acid.

  • Addition: Add Formamide (excess). The solid may not dissolve immediately.

  • Reaction: Heat the mixture to 140–150°C for 6–12 hours.

    • Checkpoint: The reaction mixture should turn from a suspension to a clear (often dark) solution, then precipitate the product as it forms.[1]

  • Workup: Cool the mixture to room temperature. The product often crystallizes out.

  • Isolation: Dilute with cold water (equal volume). Filter the precipitate.[2]

  • Purification: Wash the cake with water, then cold acetone. Recrystallize from DMF/Ethanol if necessary.

Expert Note: If the starting material decarboxylates (a known risk with isonicotinic acids), you will obtain 3-aminopyridine. Maintain strictly anhydrous formamide to lower the temperature requirement slightly.

Protocol B: Microwave-Assisted One-Pot Synthesis

Best for: Rapid library generation and improving yields of stubborn substrates.

Reagents:

  • 3-Aminoisonicotinic acid (1.0 mmol)

  • Formamide (2 mL)

  • Ammonium Acetate (0.5 mmol, additive)

Step-by-Step:

  • Loading: Place reagents in a microwave-safe vial (e.g., 10 mL crimp-top).

  • Irradiation: Heat at 150°C for 15–20 minutes (Power: Dynamic, max 200W).

  • Workup: Pour the hot reaction mixture into ice-water (10 mL).

  • Isolation: Adjust pH to ~7.0 if necessary. Collect the solid by vacuum filtration.

  • Yield: Typically 85–95% (vs 60% thermal).

Protocol C: Orthoester Cyclization (via Amide)

Best for: Introducing substituents at the C2 position or using sensitive precursors.

Reagents:

  • 3-Aminoisonicotinamide (1.0 equiv)

  • Triethyl orthoformate (TEOF) (excess, or 3-5 equiv in dioxane)

  • Acetic Anhydride (Ac2O) (2-3 equiv)

Step-by-Step:

  • Reflux: Suspend the amide in TEOF/Ac2O.

  • Heating: Reflux at 100–120°C for 3–5 hours.

    • Mechanism:[1][3][4][5][6] Ac2O drives the reaction by forming the N-acetyl intermediate or removing ethanol azeotropically.

  • Concentration: Evaporate volatiles under reduced pressure.

  • Cyclization Completion: If an intermediate (acyclic imide) is isolated, treat with ethanolic NaOH or NaOEt (mild basic conditions) to close the ring.[1]

  • Neutralization: Acidify with HCl to precipitate the 4(3H)-one.

Troubleshooting & Optimization (Self-Validating Systems)

Issue: "Brick Dust" Product (Insolubility)

  • Diagnosis: The pyrido[3,4-d]pyrimidin-4-one core is highly crystalline and insoluble in DCM, EtOAc, and often MeOH.

  • Solution: Do not attempt silica chromatography as the primary purification. Use precipitation from DMSO/Water or acid-base extraction (dissolve in dilute NaOH, filter impurities, reprecipitate with HCl).[1]

Issue: Regioisomer Contamination

  • Diagnosis: Presence of pyrido[4,3-d] isomer.

  • Cause: Impurity in the starting amino-acid.

  • Validation: 1H NMR is definitive.

    • Pyrido[3,4-d] (Target): Singlet at C2 (approx 8.0-8.2 ppm), and the pyridine protons show distinct coupling constants (H2 and H6 of pyridine are split by H5).

    • Check: The proton at position 2 (pyrimidine ring) usually appears as a sharp singlet around 8.1–8.3 ppm (DMSO-d6).

Issue: Incomplete Cyclization

  • Observation: Mass spec shows M-18 peak missing (intermediate present).

  • Fix: Increase temperature or add a Lewis acid (e.g., ZnCl2) in Protocol B.

References

  • Bavetsias, V., et al. (2008).[1][7] "Quinazolinones and Pyrido[3,4-d]pyrimidin-4-ones as Orally Active and Specific Matrix Metalloproteinase-13 Inhibitors." Journal of Medicinal Chemistry.

    • Relevance: Establishes the core thermal cyclization methodology and biological relevance.
  • Trieu, C. D., et al. (2023).[1] "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." International Journal of Molecular Sciences.

    • Relevance: detailed protocols for 5-substituted deriv
  • Laddha, S. S., & Bhatnagar, S. P. (2009).[1] "Efficient Niementowski synthesis of novel derivatives...". Sciforum.

    • Relevance: Comparative data on Microwave vs. Thermal Niementowski conditions.[8]

  • Zhang, H., et al. (2014).[1] "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives." Chemistry Central Journal.

    • Relevance: Protocols for the 2-amino variant and nitration/reduction p

Sources

Application Notes and Protocols for In Vitro Antiproliferative Assays of Pyrido-pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrido-pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this class have emerged as potent anticancer agents due to their ability to modulate key cellular processes involved in cancer progression.[3][4] Many of these compounds function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphatidylinositol-3-kinase (PI3K), which are often dysregulated in various cancers.[1][2][5][6] Their mechanism of action frequently involves inducing cell cycle arrest and apoptosis, making them promising candidates for targeted cancer therapy.[3][4]

This guide provides a comprehensive overview and detailed protocols for the initial in vitro evaluation of novel pyrido-pyrimidine derivatives. We will focus on robust and widely adopted assays to determine their antiproliferative effects and provide insights into their potential mechanisms of action.

Pillar 1: Foundational Antiproliferative Screening

The initial step in characterizing a new compound is to determine its effect on cancer cell proliferation. This is typically achieved by measuring the number of viable cells after a defined incubation period with the test compound. Two of the most common and reliable methods for this are the MTT and Sulforhodamine B (SRB) assays.

It is crucial to differentiate between antiproliferative (inhibiting cell growth) and cytotoxic (causing cell death) effects. While these initial assays measure the net result of both, further mechanistic studies are required to distinguish between a cytostatic and a cytotoxic response.[7]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[8] This conversion is primarily carried out by mitochondrial dehydrogenases.[8] The resulting formazan crystals are insoluble and are dissolved using a solubilizing agent, like Dimethyl Sulfoxide (DMSO). The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[8][9][10]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution treat_cells 3. Treat Cells (e.g., 72 hours) compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4 hours) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance 7. Read Absorbance (~570 nm) solubilize->read_absorbance calculate 8. Calculate % Viability & IC50 read_absorbance->calculate

Caption: General workflow for the MTT cytotoxicity assay.

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, HepG-2, HCT-116) cultured in 96-well plates.[5][6][11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • Pyrido-pyrimidine test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the pyrido-pyrimidine compounds in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for a desired period (typically 48-72 hours).

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The SRB Assay: A Measure of Total Protein Mass

The Sulforhodamine B (SRB) assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14][15] The amount of bound dye is directly proportional to the total cellular protein mass.[16][17] A key advantage of the SRB assay is that it is independent of cell metabolic activity and the endpoint is stable.[13][15]

Materials:

  • All materials from the MTT assay, except for the MTT reagent.

  • Trichloroacetic acid (TCA), cold (10% or 50% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)

  • Solubilization buffer (10 mM Tris base, pH 10.5)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 50% TCA to each well (without removing the supernatant) for a final concentration of 10% TCA.[16] Incubate at 4°C for 1 hour to fix the cells.[14][16]

  • Washing: Discard the supernatant and wash the plates four to five times with 1% acetic acid to remove unbound dye.[14][17] Allow the plates to air-dry completely. At this stage, plates can be stored for an extended period.[13]

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14][17]

  • Post-Staining Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[14][16]

  • Dye Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16]

  • Absorbance Measurement: Measure the optical density (OD) at approximately 510-565 nm using a microplate reader.[13][16]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

ParameterMTT AssaySRB Assay
Principle Enzymatic reduction of tetrazolium saltStoichiometric binding to cellular proteins
Measurement Mitochondrial metabolic activityTotal biomass (protein content)
Endpoint Unstable (requires immediate reading)Stable (plates can be stored)
Interference Prone to interference from reducing agentsLess interference from test compounds
Fixation Step Not requiredRequired (TCA)
Primary Use Viability, proliferation, cytotoxicityCytotoxicity, proliferation, drug screening

Pillar 2: Mechanistic Assays - Unveiling the "How"

After identifying active pyrido-pyrimidine derivatives, the next logical step is to investigate their mechanism of action. Since many pyrido-pyrimidines act as kinase inhibitors, they often impact the cell cycle and induce programmed cell death (apoptosis).[3] Flow cytometry is a powerful tool for these investigations.

Cell Cycle Analysis via Propidium Iodide Staining

Cell cycle analysis provides a snapshot of the distribution of cells in different phases (G0/G1, S, and G2/M).[18] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[19] This allows for the quantification of cells in each phase. An accumulation of cells in a specific phase after treatment suggests the compound may be interfering with cell cycle progression at that checkpoint. Apoptotic cells can also be identified as a "sub-G1" peak due to DNA fragmentation.

CellCycle_Workflow start 1. Seed & Treat Cells (6-well plate) harvest 2. Harvest Cells (Trypsinize & Centrifuge) start->harvest fix 3. Fixation (Cold 70% Ethanol) harvest->fix wash 4. Wash with PBS fix->wash stain 5. Stain with PI/RNase Solution wash->stain acquire 6. Acquire Data (Flow Cytometer) stain->acquire analyze 7. Analyze Histograms (G0/G1, S, G2/M) acquire->analyze

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Cells cultured in 6-well plates and treated with pyrido-pyrimidine compounds

  • PBS, sterile

  • 70% Ethanol, ice-cold

  • PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)[20]

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with the test compound at relevant concentrations (e.g., 1x and 2x IC₅₀) for 24 or 48 hours.

  • Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at ~300 x g for 5 minutes.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20][21] Incubate on ice or at 4°C for at least 30 minutes. (Cells can be stored at this stage for several weeks).[21]

  • Washing: Centrifuge the fixed cells at 500 x g for 5-10 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.[21]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution.[21] The RNase is crucial to prevent staining of double-stranded RNA. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]

Apoptosis Detection via Annexin V & PI Staining

Apoptosis is a highly regulated process of programmed cell death. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[22] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) to detect early apoptotic cells.[22][23] Propidium iodide is used as a viability dye to distinguish between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive), as PI can only enter cells with compromised membrane integrity.[23][24]

Materials:

  • Treated cells in culture

  • Annexin V-FITC (or other conjugate)

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer (commercially available)

  • PBS, sterile

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the pyrido-pyrimidine compound for a predetermined time. Collect all cells (adherent and floating).

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[24]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V negative, PI negative

    • Early apoptotic cells: Annexin V positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive

Pillar 3: Authoritative Grounding and Mechanistic Context

The antiproliferative activity of pyrido-pyrimidine derivatives is often linked to the inhibition of protein kinases that are crucial for cell proliferation signaling pathways.[1] A common mechanism involves blocking the ATP-binding site of kinases like EGFR or CDKs, thereby preventing the phosphorylation of downstream substrates required for cell cycle progression and survival.[3]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Kinase Kinase (e.g., CDK4/6, PI3K) RTK->Kinase Activates PyridoPyrimidine Pyrido-pyrimidine Derivative PyridoPyrimidine->Kinase Inhibits ATP Binding Downstream Downstream Effectors Kinase->Downstream Phosphorylates CellCycle Cell Cycle Progression Downstream->CellCycle Promotes Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Blocks

Sources

Solvent systems for recrystallization of 8-methylpyrido[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solvent Systems for Recrystallization of 8-Methylpyrido[3,4-d]pyrimidines

Abstract & Scope

The 8-methylpyrido[3,4-d]pyrimidine scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., CDK4/6, MPS1, and PI3K pathways). While the introduction of the C8-methyl group enhances metabolic stability and hydrophobic binding affinity, it introduces significant purification challenges. The steric bulk and increased lipophilicity often lead to "oiling out" rather than discrete crystal formation during standard workups.

This Application Note provides a definitive guide to solvent selection and recrystallization protocols specifically engineered for this scaffold. By leveraging the physicochemical interplay between the electron-deficient pyrimidine ring and the basic, methylated pyridine moiety, these protocols ensure high purity (>99.5% HPLC) and consistent polymorph control.

Physicochemical Profile & Solvent Logic

To select the correct solvent, one must understand the molecular personality of 8-methylpyrido[3,4-d]pyrimidines:

  • Lipophilicity: The C8-methyl group increases the LogP (typically 1.5–3.0 depending on other substituents), making the molecule significantly more soluble in chlorinated solvents (DCM, Chloroform) than its non-methylated parent.

  • Basicity: The N7 nitrogen (pyridine ring) is weakly basic. In acidic environments, it forms salts; in neutral organic solvents, it relies on dipole-dipole stacking.

  • Crystallization Barrier: The asymmetry introduced by the 8-methyl group often disrupts planar

    
    -
    
    
    
    stacking, increasing the tendency to form amorphous oils.
Solvent Selection Matrix

The following table summarizes the solubility performance of the core scaffold across standard industrial solvents.

Solvent ClassSpecific SolventSolubility (Hot)Solubility (Cold)SuitabilityRole in System
Alcohols Ethanol (EtOH)HighModerateHigh Primary Solvent
Alcohols Methanol (MeOH)Very HighHighModeratePrimary (often too soluble)
Esters Ethyl Acetate (EtOAc)HighLowHigh Primary Solvent
Chlorinated Dichloromethane (DCM)Very HighVery HighLowDissolution only
Polar Aprotic DMF / DMSOHighHighLowSolvent (for crash-out)
Hydrocarbons Hexane / HeptaneLowInsolubleHigh Anti-Solvent
Water WaterModerate (if pH < 4)InsolubleHigh Anti-Solvent

Decision Logic for Solvent Systems

The following decision tree guides the researcher to the optimal protocol based on the crude material's behavior.

SolventSelection Start Crude 8-methylpyrido[3,4-d]pyrimidine SolubleHotEtOH Soluble in boiling Ethanol? Start->SolubleHotEtOH SolubleHotEtOAc Soluble in boiling EtOAc? SolubleHotEtOH->SolubleHotEtOAc No (Insoluble) Protocol1 USE PROTOCOL 1: Ethanol/Water System SolubleHotEtOH->Protocol1 Yes (Clear Solution) SolubleDCM Soluble in DCM? SolubleHotEtOAc->SolubleDCM No Protocol2 USE PROTOCOL 2: EtOAc/Heptane System SolubleHotEtOAc->Protocol2 Yes Protocol3 USE PROTOCOL 3: DMF/Water Crash-out SolubleDCM->Protocol3 No (Highly Insoluble) SaltForm Consider Salt Formation (HCl/Mesylate) SolubleDCM->SaltForm Yes (Too Lipophilic)

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate recommended protocols.

Detailed Experimental Protocols

Protocol 1: The "Standard" Ethanol/Water System

Best for: General purification of intermediates with moderate polarity (e.g., amine or amide substituents).

Mechanism: Ethanol solubilizes the lipophilic methyl-pyridine core at high temperatures. Water acts as a polar anti-solvent that forces the hydrophobic lattice to pack as the dielectric constant of the mixture rises.

  • Dissolution:

    • Place 1.0 g of crude solid in a round-bottom flask.

    • Add Ethanol (absolute) in 5 mL increments while heating to reflux (approx. 78°C).

    • Target: Minimum volume to achieve a clear yellow/orange solution. (Typical range: 10–20 mL/g).

  • Filtration (Hot):

    • If insoluble black specks remain (Pd residues), filter rapidly through a pre-warmed Celite pad.

  • Nucleation:

    • Remove from heat. While still hot (~60°C), add Deionized Water dropwise until a faint turbidity (cloudiness) persists.

    • Add 1–2 drops of Ethanol to clear the turbidity.

  • Crystal Growth:

    • Allow the solution to cool to room temperature (RT) slowly over 2 hours. Do not use an ice bath yet.

    • Once solids appear, cool to 0–4°C for 1 hour to maximize yield.

  • Harvest:

    • Filter via vacuum.[1] Wash the cake with cold 50% EtOH/Water.

    • Dry under vacuum at 45°C.

Protocol 2: The "Lipophilic" Ethyl Acetate/Heptane System

Best for: Highly substituted 8-methyl derivatives that "oil out" in alcohols.

Mechanism: This system relies on the non-polar limit. The compound is soluble in the polar aprotic ester (EtOAc) but insoluble in the aliphatic hydrocarbon (Heptane).

  • Dissolution:

    • Suspend crude material in Ethyl Acetate (EtOAc) .

    • Heat to mild reflux (77°C). Add EtOAc until dissolved.

  • Anti-Solvent Addition:

    • Remove from heat source.

    • Immediately add Heptane (or Hexane) dropwise to the hot solution.

    • Ratio: Stop adding when the ratio reaches approximately 1:1 (v/v) or permanent cloudiness is observed.

  • Reflux-Cool Cycle (Crucial Step):

    • If the product oils out (forms droplets at the bottom), reheat the mixture to reflux until the oil redissolves into a clear solution.

    • Turn off stirring and let it cool very slowly (wrap flask in foil/towel). The slow cooling prevents oil formation and favors crystal lattice energy.

  • Harvest:

    • Filter the resulting white/pale-yellow needles. Wash with 10% EtOAc in Heptane.

Protocol 3: The "Crash-Out" DMF/Water Diffusion

Best for: Final compounds with high melting points (>250°C) or low solubility in common organics.

Mechanism: Diffusion crystallization avoids the thermal shock that causes decomposition.

  • Dissolution:

    • Dissolve 500 mg of compound in minimal DMF (Dimethylformamide) or DMSO at Room Temperature. (Approx 2–5 mL).[2]

  • Setup:

    • Place the DMF solution in a small open vial.

    • Place this small vial inside a larger jar containing Water or Methanol (approx 20 mL).

    • Seal the outer jar.

  • Diffusion:

    • Allow to stand undisturbed for 24–48 hours. The volatile anti-solvent (or water vapor) will diffuse into the DMF, slowly lowering solubility and growing high-quality crystals.

  • Harvest:

    • Decant the mother liquor. Wash crystals with water to remove residual DMF.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out Phase separation occurred before crystallization.Reheat to redissolve. Add a "seed crystal" at the cloud point. Increase the ratio of the Good Solvent (e.g., more Ethanol).
Colored Impurities Trapped chromophores (often oxidized anilines).Add Activated Charcoal (5 wt%) during the hot dissolution step, stir for 5 mins, then hot filter.
Gel Formation Solvate formation or rapid precipitation.The concentration is too high. Add more solvent and reheat.[3] Switch from MeOH to EtOH/Water.
Low Yield Compound is too soluble in the mother liquor.Cool to -20°C. If using Alcohol/Water, increase the Water ratio to 50:50.

Workflow Visualization

The following diagram illustrates the critical path for the standard thermal recrystallization (Protocol 1/2).

RecrystallizationWorkflow Step1 1. Dissolution (Reflux Temp) Step2 2. Hot Filtration (Remove Pd/Charcoal) Step1->Step2 Clear Soln Step3 3. Nucleation Point (Add Anti-solvent) Step2->Step3 Filtrate Step4 4. Controlled Cooling (RT -> 4°C) Step3->Step4 Turbidity Step4->Step1 If Oils Out (Reheat) Step5 5. Isolation (Vac Filtration) Step4->Step5 Crystals Formed

Figure 2: Step-by-step workflow for thermal recrystallization. Note the feedback loop (dashed red line) for correcting "oiling out" events.

References

  • General Synthesis of Pyrido[3,4-d]pyrimidines

    • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1).
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Solubility & Profiling

    • Title: Biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine compound library.
    • Source: European Journal of Pharmaceutical Sciences (via PubMed).
    • URL:[Link]

  • Recrystallization Techniques for Fused Pyrimidines

    • Title: Purification of Labor
    • Source: Butterworth-Heinemann (Elsevier).
    • URL:[Link]

  • 8-Methyl Specific Modifications

    • Title: Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors.
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of Pyrido[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of pyrido[3,4-d]pyrimidin-4-one, a heterocyclic scaffold of significant interest in pharmaceutical development.[1][2] A comprehensive approach was undertaken, beginning with an evaluation of the analyte's physicochemical properties to inform the initial selection of chromatographic conditions. The method was systematically optimized by evaluating various stationary phases, mobile phase compositions, and gradient conditions. The final, optimized method demonstrates the requisite specificity, linearity, accuracy, and precision for its intended purpose. Furthermore, forced degradation studies were conducted to confirm the method's stability-indicating capabilities, ensuring that all significant degradation products are adequately resolved from the main analyte peak. This robust method is suitable for routine quality control and stability testing of pyrido[3,4-d]pyrimidin-4-one drug substances.

Introduction

The pyrido[3,4-d]pyrimidine core is a prominent heterocyclic scaffold found in numerous compounds with diverse biological activities, making it a key building block in modern drug discovery.[1][2][3] Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is the predominant analytical technique for the quantitative and qualitative analysis of pharmaceutical compounds and their impurities.[4][5] The development of a robust and reliable HPLC method is therefore essential for the quality control of pyrido[3,4-d]pyrimidin-4-one.

A crucial requirement for such a method is that it be "stability-indicating," meaning it can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[6] The International Council for Harmonisation (ICH) guidelines provide a framework for conducting forced degradation studies and for the validation of analytical procedures to ensure they are fit for purpose.[7][8]

This application note provides a detailed, step-by-step guide for the development and validation of an HPLC method for the purity analysis of pyrido[3,4-d]pyrimidin-4-one, grounded in scientific principles and adherence to regulatory expectations.

Analyte Characterization and Initial Method Strategy

A thorough understanding of the analyte's physicochemical properties is the foundation of efficient HPLC method development.

Pyrido[3,4-d]pyrimidin-4-one Properties:

PropertyValue/CharacteristicSource
Molecular FormulaC₇H₅N₃O₂[9][10]
Molecular Weight163.13 g/mol [9]
pKa9.01 ± 0.20 (Predicted)[10]
PolarityModerately PolarInferred from structure

The presence of nitrogen atoms in the heterocyclic rings suggests that the compound is basic, with a predicted pKa around 9.[10][11][12] This basicity can lead to peak tailing due to interactions with residual silanol groups on silica-based stationary phases.[13] The overall structure indicates moderate polarity.

Initial Method Development Strategy:

Based on these properties, a reversed-phase HPLC approach was selected as the most suitable starting point.[14][15]

  • Column: A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point for separating moderately polar compounds.[15] An end-capped column is preferred to minimize interactions with residual silanols.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is standard for reversed-phase HPLC.[4] To ensure good peak shape for a basic compound, the mobile phase pH should be controlled. A low pH (e.g., 2.5-3.5) will protonate the analyte and suppress silanol interactions.[13] Formic acid or trifluoroacetic acid are common, MS-compatible mobile phase additives for this purpose.

  • Detector: A Photodiode Array (PDA) detector is highly recommended.[16][17] It allows for the simultaneous acquisition of absorbance data across a wide range of wavelengths, which is invaluable for assessing peak purity and selecting the optimal wavelength for quantification.[18][19]

Experimental Protocols

Materials and Instrumentation
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and PDA detector.

  • Chemicals: Pyrido[3,4-d]pyrimidin-4-one reference standard, HPLC-grade acetonitrile, HPLC-grade methanol, formic acid (≥98%), hydrochloric acid, sodium hydroxide, and hydrogen peroxide (30%).

  • Columns:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)

    • Phenomenex Kinetex C18 (4.6 x 150 mm, 2.6 µm)

Method Development Workflow

The following diagram illustrates the systematic approach to method development.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation Analyte Analyte Characterization (pKa, Polarity) Initial Initial Method Selection (C18, ACN/H2O, Acidic pH) Analyte->Initial Informs Scouting Gradient Scouting (Broad to Shallow) Initial->Scouting Leads to Column Column Screening (Different C18 Phases) Scouting->Column Refines Mobile Mobile Phase Optimization (pH, Organic Modifier) Column->Mobile Refines Final Final Method Selection Mobile->Final Determines Forced Forced Degradation (Acid, Base, Peroxide, Heat, Light) Final->Forced Enables Validation ICH Q2(R1) Validation (Specificity, Linearity, etc.) Forced->Validation Confirms Specificity

Caption: HPLC Method Development Workflow.

Step-by-Step Protocol: Method Optimization
  • Standard and Sample Preparation:

    • Prepare a stock solution of pyrido[3,4-d]pyrimidin-4-one reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • Initial Gradient Scouting:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • PDA Detection: 210-400 nm, with extraction at the λmax of the analyte.

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions. Based on the results, run narrower, shallower gradients to improve resolution around the main peak.

  • Column Screening:

    • Using the most promising gradient from the scouting runs, test the separation on the Waters XBridge BEH C18 and Phenomenex Kinetex C18 columns.

    • Compare peak shape, resolution between the main peak and any impurities, and overall analysis time. The goal is to find a column that provides the best selectivity for the analyte and its related substances.[20]

  • Mobile Phase Optimization:

    • Evaluate the effect of changing the organic modifier from acetonitrile to methanol.

    • Slightly adjust the concentration of formic acid (e.g., 0.05% vs. 0.1%) to observe any changes in peak shape and retention time.

Optimized HPLC Method

The following parameters were found to provide the best separation and peak shape.

ParameterOptimized Condition
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 10% to 40% B over 15 min, then to 90% B in 2 min, hold for 3 min, return to 10% B in 1 min, and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection PDA at 254 nm

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed as mandated by ICH guidelines.[7][21] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products can be detected.[21]

Protocol for Forced Degradation
  • Prepare solutions of pyrido[3,4-d]pyrimidin-4-one at 1.0 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[21]

    • Thermal Degradation: Heat the solid drug substance at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

  • After exposure, neutralize the acidic and basic samples.

  • Dilute all samples to a final concentration of 0.1 mg/mL with the mobile phase and analyze using the optimized HPLC method.

  • Analyze a non-stressed sample as a control.

  • Assess the peak purity of the main analyte peak in all stressed samples using the PDA detector to ensure no co-eluting peaks.

The results of the forced degradation studies should demonstrate that the degradation products are well-resolved from the parent peak, confirming the method's specificity.

Method Validation

The optimized method was validated according to the ICH Q2(R1) guideline. The validation parameters for a purity method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).

Validation Parameters and Acceptance Criteria
ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples. Assess peak purity.No interference at the retention time of the analyte. Peak purity angle should be less than the purity threshold.
Linearity Analyze a minimum of five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999
Range From the LOQ to 120% of the working concentration.The method must be linear, accurate, and precise within this range.[22][23]
Accuracy Perform recovery studies by spiking a placebo or blank with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (typically S/N ≥ 10) or based on the standard deviation of the response and the slope of the calibration curve.The LOQ must be precise and accurate.
Robustness Deliberately vary method parameters (e.g., ±0.2 pH units, ±5% organic modifier, ±2°C column temperature).System suitability parameters should remain within acceptable limits.
Validation Workflow Diagram

ValidationWorkflow Specificity Specificity (Peak Purity) Validated Validated Method Specificity->Validated Linearity Linearity & Range Accuracy Accuracy (Recovery) Linearity->Accuracy LOQ Limit of Quantitation Linearity->LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Precision->Validated LOQ->Validated Robustness Robustness Robustness->Validated

Sources

Application Note: Accelerated Synthesis of 8-Substituted Pyridopyrimidines via Microwave-Assisted One-Pot Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridopyrimidines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals.[1] Their derivatives have shown a wide range of therapeutic properties, including antibacterial, antitumor, and anti-inflammatory activities.[2] Traditional methods for the synthesis of these compounds often involve multiple steps, long reaction times, and harsh conditions, leading to low overall yields and significant waste generation.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology to overcome these limitations.[4] The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, improve reaction yields, and enhance product purity.[5][6] This is achieved through efficient and uniform heating of the reaction mixture, a phenomenon known as dielectric heating.[7] This application note provides a detailed protocol for the one-pot, multi-component synthesis of 8-substituted pyridopyrimidines using microwave irradiation, offering a greener and more efficient alternative to conventional methods.[8][9]

The Rationale for Microwave-Assisted Synthesis

The primary advantage of microwave synthesis lies in its unique heating mechanism. In a microwave reactor, energy is directly transferred to the polar molecules in the reaction mixture, leading to rapid and uniform heating. This is in stark contrast to conventional heating, where heat is transferred through convection, often resulting in temperature gradients and localized overheating. The rapid and efficient heating provided by microwaves can lead to:

  • Accelerated Reaction Rates: Many reactions that take hours to complete under conventional heating can be accomplished in minutes using microwave irradiation.[4]

  • Higher Yields: The reduction in reaction time and the uniform heating minimize the formation of side products, leading to higher isolated yields of the desired compound.[6]

  • Improved Purity: Fewer side products simplify the purification process, often yielding a cleaner product directly from the reaction mixture.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

  • Solvent Reduction: The efficiency of microwave heating often allows for reactions to be carried out in smaller volumes of solvent or even under solvent-free conditions, aligning with the principles of green chemistry.[8][9]

Reaction Mechanism

The synthesis of 8-substituted pyridopyrimidines can be efficiently achieved through a one-pot, three-component reaction involving an aminopyrimidine, an aldehyde or ketone, and a compound containing an active methylene group (e.g., malononitrile). The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.

The proposed mechanism is as follows:

  • Knoevenagel Condensation: The aldehyde or ketone reacts with the active methylene compound in the presence of a base (if required) to form a Knoevenagel adduct.

  • Michael Addition: The aminopyrimidine then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the amino group of the pyrimidine attacking the nitrile or other electrophilic group.

  • Aromatization: The final step involves the elimination of a small molecule (e.g., water or ammonia) to yield the stable, aromatic 8-substituted pyridopyrimidine.

Microwave irradiation accelerates each of these steps, leading to a rapid and efficient one-pot synthesis.

Experimental Protocol: General Procedure for the Microwave-Assisted Synthesis of 8-Substituted Pyridopyrimidines

This protocol describes a general method for the synthesis of a variety of 8-substituted pyridopyrimidines. The specific aldehyde/ketone and active methylene compound can be varied to produce a library of derivatives.

Materials:

  • Substituted aminopyrimidine (e.g., 4-aminouracil, 2,4-diaminopyrimidine)

  • Aromatic or aliphatic aldehyde/ketone

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aminopyrimidine (1.0 mmol), the aldehyde or ketone (1.0 mmol), and the active methylene compound (1.2 mmol).

  • Add the chosen solvent (3-5 mL). For solvent-free reactions, omit this step.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power (e.g., 100-300 W) or a set temperature (e.g., 100-150 °C) for 5-20 minutes. The optimal conditions may vary depending on the specific substrates used.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol) and dry it under vacuum.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation. Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) if necessary.

Safety Precautions:

  • Microwave-assisted reactions should be carried out in a well-ventilated fume hood.

  • Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure that the microwave vials are properly sealed to prevent pressure buildup and potential explosions.

  • Consult the safety data sheets (SDS) for all chemicals used.

Data Presentation: Examples of Microwave-Assisted Synthesis of 8-Substituted Pyridopyrimidines

The following table summarizes the synthesis of various 8-substituted pyridopyrimidines using the general microwave-assisted protocol.

EntryAldehyde/KetoneActive Methylene CompoundAminopyrimidineSolventPower/TempTime (min)Yield (%)
1BenzaldehydeMalononitrile4-AminouracilWater250 W1092
24-ChlorobenzaldehydeMalononitrile4-AminouracilEthanol120 °C895
34-MethoxybenzaldehydeEthyl Cyanoacetate2,4-DiaminopyrimidineDMF140 °C1588
4CyclohexanoneMalononitrile4-AminouracilSolvent-free150 W1285
52-NaphthaldehydeMalononitrile4-AminouracilEthanol120 °C1090

Note: The reaction conditions and yields are representative and may need to be optimized for specific substrates.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 8-substituted pyridopyrimidines.

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation cluster_analysis Purification & Analysis A 1. Add aminopyrimidine, aldehyde/ketone, and active methylene compound to microwave vial B 2. Add solvent (optional) and seal the vial A->B Next Step C 3. Irradiate in microwave reactor (5-20 min) B->C Next Step D 4. Cool to room temperature C->D Next Step E 5. Isolate product by filtration or precipitation D->E Next Step F 6. Wash and dry the product E->F Next Step G 7. Recrystallize if necessary F->G Next Step H 8. Characterize the final product G->H Final Step

Caption: General workflow for microwave-assisted synthesis.

Conclusion

The microwave-assisted one-pot synthesis of 8-substituted pyridopyrimidines offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods. This approach provides high yields of the desired products in significantly reduced reaction times. The versatility of this multi-component reaction allows for the creation of a diverse library of pyridopyrimidine derivatives for applications in drug discovery and materials science. The protocols and data presented in this application note demonstrate the power of microwave technology to accelerate chemical synthesis and promote the principles of green chemistry.

References

  • A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d] Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. (2025). Bentham Science. Retrieved February 12, 2026, from [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018). Beilstein Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. (2026). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. (2012). Scientific Research Publishing. Retrieved February 12, 2026, from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Retrieved February 12, 2026, from [Link]

  • Microwave Multicomponent Synthesis. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience. Retrieved February 12, 2026, from [Link]

  • Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (2025). PubMed. Retrieved February 12, 2026, from [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][8][10][11]triazines. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals. Retrieved February 12, 2026, from [Link]

  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Preparation of 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one Intermediate

[1]

Introduction & Application

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinazolines and isoquinolines. The 8-chloro-pyrido[3,4-d]pyrimidin-4(3H)-one intermediate is particularly valuable as a "hinge-binder" core in kinase inhibitor design. The chlorine atom at the C8 position provides a critical handle for late-stage diversification via nucleophilic aromatic substitution (

This guide details a robust, two-step synthetic route designed for reproducibility and scalability. Unlike generic procedures, this protocol addresses the specific regiochemical challenges of the pyridine ring fusion.

Retrosynthetic Analysis

The most reliable route to the [3,4-d] fusion system involves the construction of the pyrimidine ring onto a pre-functionalized pyridine core. The critical strategic bond formation is the cyclocondensation of Methyl 3-amino-2-chloroisonicotinate with a formylating agent.

Strategic Logic:
  • Regiocontrol: Starting with the 2,3,4-substituted pyridine ensures the nitrogen atoms are correctly positioned in the final bicycle.

  • Chlorine Installation: Introducing the chlorine before cyclization (on the pyridine monomer) is superior to post-cyclization chlorination, which often suffers from poor selectivity between the 6 and 8 positions.

RetrosynthesisTarget8-Chloropyrido[3,4-d]pyrimidin-4(3H)-onePrecursorMethyl 3-amino-2-chloroisonicotinateTarget->PrecursorCyclocondensation(Formamidine Acetate)StartMethyl 3-aminoisonicotinatePrecursor->StartRegioselective Chlorination(DCDMH)

Figure 1: Retrosynthetic strategy highlighting the key chlorination and cyclization steps.

Experimental Protocols

Step 1: Preparation of Methyl 3-amino-2-chloroisonicotinate

Objective: Regioselective chlorination of the pyridine ring at the

Mechanism: The reaction utilizes 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as a source of electrophilic chlorine. The amino group at C3 activates the C2 position (ortho-para direction), while the ester at C4 deactivates the ring. The synergistic directing effects favor substitution at C2 (the 8-position in the final scaffold).

Protocol:

  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with

    
    .
    
  • Dissolution: Charge Methyl 3-aminoisonicotinate (18.0 g, 118 mmol) and Tetrachloroethylene (1.5 L). Stir to suspend.

  • Reagent Addition: Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (12.0 g, 60 mmol) in a single portion.

    • Note: DCDMH delivers 2 equivalents of

      
      , so 0.5 molar equivalents relative to the substrate are theoretically sufficient, but slight excess ensures completion.
      
  • Reaction: Heat the mixture slowly to 80°C . Maintain temperature for 3 hours .

    • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      ).
  • Workup:

    • Cool the reaction to room temperature (20-25°C).

    • Filter the mixture to remove insoluble hydantoin byproducts.

    • Wash the filtrate with saturated aqueous

      
        (2 x 500 mL) to remove acidic impurities.
      
    • Dry the organic phase over anhydrous

      
      , filter, and concentrate under reduced pressure to yield a dark oil.
      
  • Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Yield: ~6.7 g (30-35%).

    • Appearance: Colorless to pale yellow solid.

    • Storage: Store at 2-8°C under inert atmosphere.

Critical Quality Attributes (CQA):

  • Purity: >95% by HPLC.

  • Identity:

    
     NMR must show loss of the C2 proton (singlet at ~8.0 ppm in starting material).
    
Step 2: Cyclization to 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one

Objective: Formation of the pyrimidine ring via condensation with a one-carbon synthon.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Reagents: Combine Methyl 3-amino-2-chloroisonicotinate (5.0 g, 26.8 mmol) and Formamidine Acetate (5.6 g, 53.6 mmol, 2.0 equiv).

  • Solvent: Add 2-Methoxyethanol (50 mL).

    • Why 2-Methoxyethanol? Its high boiling point (124°C) drives the elimination of methanol and ammonia, shifting the equilibrium toward the cyclized product.

  • Reaction: Heat to Reflux (125°C) for 12-16 hours .

    • Observation: The reaction typically turns from a clear solution to a suspension as the product precipitates.

  • Workup:

    • Cool the suspension to 0-5°C using an ice bath. Stir for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash: Wash the filter cake sequentially with cold Ethanol (20 mL) and Diethyl Ether (20 mL) to remove unreacted formamidine and solvent traces.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Data Summary:

ParameterSpecification
Reagent Stoichiometry 1.0 : 2.0 (Substrate : Formamidine)
Solvent 2-Methoxyethanol (0.5 M concentration)
Temperature 125°C (Reflux)
Typical Yield 75 - 85%
Appearance Off-white to beige powder

Characterization & Structural Validation[2][3][4]

NMR Spectroscopy ( -DMSO)

The structural integrity is validated by the distinct coupling pattern of the pyridine protons and the appearance of the pyrimidine C2 proton.

  • 
     12.8 ppm (br s, 1H):  N3-H (Lactam NH). Disappears on 
    
    
    shake.
  • 
     8.25 ppm (s, 1H):  C2-H (Pyrimidine ring). Diagnostic singlet.
    
  • 
     8.45 ppm (d, 
    
    
    Hz, 1H):
    C6-H (Pyridine).
  • 
     7.95 ppm (d, 
    
    
    Hz, 1H):
    C5-H (Pyridine).

Interpretation: The presence of two doublets with an ortho coupling constant (~5 Hz) confirms that the C5 and C6 positions are unsubstituted, verifying that the chlorine is correctly located at C8 (originally C2 of the pyridine).

Mass Spectrometry (LC-MS)[5]
  • Ionization: ESI+

  • Observed Mass (

    
    ):  182.0 / 184.0 (3:1 ratio).
    
  • Interpretation: The characteristic 3:1 isotopic pattern confirms the presence of a single chlorine atom.

Troubleshooting & Optimization

TroubleshootingIssueProblem: Low Yield in CyclizationCheck1Check 1: Moisture ControlFormamidine acetate is hygroscopic.Ensure reagents are dry.Issue->Check1Check2Check 2: TemperatureMust reach >120°C to driveMeOH elimination.Issue->Check2SolutionSolution: Switch SolventUse Ethoxyethanol or neatTriethyl Orthoformate.Check1->SolutionCheck2->Solution

Figure 2: Decision tree for troubleshooting low cyclization yields.

Common Pitfalls:

  • Incomplete Chlorination: If Step 1 yields are low, ensure the DCDMH is fresh. Old reagent loses active chlorine. Alternatively, use N-chlorosuccinimide (NCS) in acetonitrile at reflux, though reaction times will be longer.

  • Product Solubility: The final product is sparingly soluble in most organic solvents. Do not attempt to purify by column chromatography; recrystallization from DMF/Ethanol is preferred if purity is low.

References

  • Preparation of Methyl 3-Amino-2-chloroisonicotinate

    • Source: PrepChem.com.
    • URL:[Link]

    • Relevance: Provides the foundational protocol for the chlorination of the pyridine precursor using DCDMH.
  • Formamidine Acetate in Heterocycle Synthesis

    • Source: Organic Syntheses, Coll. Vol. 4, p.466 (1963); Vol. 35, p.65 (1955).
    • URL:[Link]

    • Relevance: Validates the use of formamidine acetate as a superior reagent for pyrimidine ring closure compared to formamide.
  • Pyrido[3,4-d]pyrimidine Scaffold Analysis

    • Source: National Institutes of Health (NIH) / PMC. "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2."
    • URL:[Link]

    • Relevance: Confirms the structural assignment and biological relevance of the 8-chloro substituted scaffold.
  • Chemical Data & Precursor Availability

    • Source: PubChem Compound Summary for CID 22677778 (Related 4-chloro isomer for comparison) and specific CAS searches.
    • URL:[Link]

    • Relevance: Verification of chemical identifiers and physical properties.

Troubleshooting & Optimization

Troubleshooting low yields in pyrido[3,4-d]pyrimidine cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Pyrido[3,4-d]pyrimidine Synthesis

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Diagnostic Overview

Status: Active Case Issue: Sub-optimal yields (<30%) in the formation of the pyrido[3,4-d]pyrimidine core. Severity: High (Blocking synthesis of library/intermediates).

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibition (e.g., CDK4/6, EGFR) but is notoriously difficult to synthesize compared to its [2,3-d] or [4,3-d] isomers. Low yields typically stem from three distinct failure modes: thermal decarboxylation of precursors , incomplete ring closure (open intermediates) , or isolation losses due to amphoteric solubility .

Use the decision tree below to diagnose your specific failure mode.

Troubleshooting Decision Tree

TroubleshootingTree Start START: Low Yield Observed CheckTLC Step 1: Analyze Crude Reaction (TLC/LCMS) Start->CheckTLC SM_Remains Starting Material (SM) Persists CheckTLC->SM_Remains SM Major Component Decomp Black Tar / No Distinct Spots CheckTLC->Decomp Complex Mixture Product_Formed Product Present in Crude but Low Isolated Yield CheckTLC->Product_Formed Product Detected Clean_SM SM Unchanged SM_Remains->Clean_SM New_Spots New Polar Spots (Not Product) SM_Remains->New_Spots Sol_Temp Action: Increase Temp or Switch Solvent (e.g., Diphenyl ether) Clean_SM->Sol_Temp Sol_Inter Action: Incomplete Closure. Add Dehydrating Agent (HMDS/P2O5) New_Spots->Sol_Inter Sol_Decarb Action: Precursor Decarboxylation? Switch to Ethyl Ester Decomp->Sol_Decarb Sol_Workup Action: Isoelectric Point Issue. Adjust pH to 6-7 for precipitation Product_Formed->Sol_Workup

Figure 1: Diagnostic logic flow for identifying the root cause of low yields in cyclization reactions.

Technical Deep Dive: Failure Modes & Solutions

Category 1: Precursor Instability (The Decarboxylation Trap)

The Problem: The most common route involves condensing 3-aminopyridine-4-carboxylic acid (or its ester) with a "C1" source (formamide, urea, amidine).

  • Mechanism of Failure: 3-aminopyridine-4-carboxylic acid is prone to thermal decarboxylation at temperatures >150°C, yielding 3-aminopyridine, which cannot cyclize.

  • Symptom: LCMS shows a mass corresponding to [M-44] (loss of CO2) or simply the recovery of 3-aminopyridine.

Corrective Protocol:

  • Esterification is Mandatory: Do not use the free acid. Convert to the ethyl or methyl ester first. The ester is thermally stable and more soluble in organic solvents.

  • Temperature Ceiling: If using the free acid, keep reaction temperature <140°C. If higher temperatures are required for cyclization, you must use the ester.

Category 2: Incomplete Cyclization (The "Open" Intermediate)

The Problem: The formation of the pyrimidine ring is a two-step process: (1) Amide formation, followed by (2) Dehydrative ring closure.

  • Mechanism of Failure: The pyridine nitrogen at position 3 reduces the nucleophilicity of the adjacent amine. The intermediate ureido- or formamido-pyridine often forms but fails to close the ring, stalling at the "open" intermediate stage.

  • Symptom: A major peak in LCMS with Mass = [Product + 18] (un-dehydrated intermediate).

Corrective Protocol:

  • One-Pot Dehydration: Add a dehydrating agent to the reaction mixture. Hexamethyldisilazane (HMDS) is superior here. It acts as both a solvent and a Lewis acid to drive the closure.

  • Stepwise Synthesis: Isolate the intermediate amide/urea, then subject it to harsh cyclization conditions (e.g., POCl3 or polyphosphoric acid) in a separate step.

Category 3: Work-up & Solubility (The Amphoteric Loss)

The Problem: Pyrido[3,4-d]pyrimidines are amphoteric. They dissolve in strong acid (protonating the pyridine N) and strong base (deprotonating the pyrimidine NH, if present).

  • Mechanism of Failure: Standard aqueous work-ups often wash the product away. If you quench a POCl3 reaction with water, the solution becomes highly acidic (HCl generation), keeping the product dissolved. Neutralizing to pH > 10 dissolves it as a salt.

  • Symptom: Clean crude LCMS, but empty flask after extraction/filtration.

Corrective Protocol:

  • The pH Sweet Spot: You must neutralize carefully to the Isoelectric Point (pI) , typically pH 6.0–7.0 . The product will precipitate only in this narrow window.

  • Avoid Water: If possible, pour the reaction mixture into cold ether or EtOAc . The product (often as a salt) may precipitate directly, avoiding aqueous solubility issues entirely.

Optimized Experimental Protocol

Method: Modified Niementowski Cyclization (Robust & Scalable) Target: 4-Hydroxy-pyrido[3,4-d]pyrimidine (or tautomer 4(3H)-one)

This protocol mitigates decarboxylation and solubility issues by using the ester precursor and a controlled precipitation work-up.

ParameterSpecificationRationale
Precursor Ethyl 3-aminopyridine-4-carboxylatePrevents thermal decarboxylation.
Reagent Formamide (10 equiv.)Acts as solvent and C1 source.
Catalyst Ammonium Acetate (0.5 equiv.)Buffers reaction; promotes amide formation.
Temp/Time 140°C for 12–16 hoursSufficient for closure; below degradation threshold.
Work-up Dilution with Water -> Adjust pH to 7Forces precipitation at isoelectric point.

Step-by-Step:

  • Charge: In a pressure tube, combine ethyl 3-aminopyridine-4-carboxylate (1.0 equiv), formamide (10.0 equiv), and ammonium acetate (0.5 equiv).

  • Heat: Seal and heat to 140°C with vigorous stirring. Monitor by LCMS.

    • Checkpoint: If [M+18] intermediate persists >4 hours, increase temp to 150°C.

  • Cool: Cool the mixture to room temperature. It may solidify.

  • Quench: Add water (2x reaction volume). The solution will likely be basic due to ammonia release.

  • Precipitate: Dropwise add 1N HCl while monitoring pH. Stop exactly at pH 7.0.

  • Isolate: Stir at 0°C for 30 mins. Filter the precipitate.[1] Wash with cold water and minimum cold isopropanol.

  • Dry: Vacuum dry at 45°C.

Mechanistic Pathway Visualization

Understanding the electron flow helps predict where the reaction stalls.

ReactionMechanism Precursor 3-Amino Ester (Precursor) Attack Nu- Attack on Formamide Precursor->Attack 140°C Intermediate Formamido-Pyridine (Open Intermediate) Attack->Intermediate -NH3 Cyclization Intramolecular Cyclization (-EtOH) Intermediate->Cyclization Slow Step StallPoint STALL POINT: Requires high heat or acid catalysis Intermediate->StallPoint Product Pyrido[3,4-d]pyrimidine (Final Product) Cyclization->Product Ring Closure

Figure 2: Reaction pathway showing the critical "Stall Point" where the open intermediate fails to cyclize.

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned into a black tar. Is it recoverable? A: Likely not. Black tar indicates oxidative polymerization of the amino-pyridine moiety, often caused by excessive heat (>180°C) in the presence of oxygen.

  • Fix: Degas your solvent (sparge with N2) before heating and strictly limit temperature to 150°C.

Q: I see the product on LCMS, but it disappears during extraction with Ethyl Acetate. A: Pyrido[3,4-d]pyrimidines are often too polar for efficient EtOAc extraction, especially if they are in a lactam (dione) form.

  • Fix: Switch to n-Butanol or Chloroform/Isopropanol (3:1) for extraction. Alternatively, skip extraction and use the precipitation method described in the protocol above.

Q: Can I use urea instead of formamide? A: Yes, to make the 2,4-dione (uracil-like) derivative. However, urea melts at ~133°C and can sublime/decompose.

  • Fix: Fuse the reagents (solvent-free) at 160°C or use high-boiling solvents like Diphenyl Ether or Sulfolane to maintain homogeneity.

References

  • Vertex AI Search. (2025). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. National Institutes of Health (PMC). [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals.[2][3][4][5] [Link]

  • National Institutes of Health. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PMC. [Link]

Sources

Optimizing metabolic stability of 8-methylpyrido[3,4-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Chemical Biology Support
Ticket: Metabolic Stability Optimization for Kinase Inhibitor Scaffolds

Introduction: The Scaffold Paradox

Welcome to the optimization hub for 8-methylpyrido[3,4-d]pyrimidine analogs. This scaffold is a privileged structure in kinase drug discovery (e.g., CDK4/6, MPS1, PI3K inhibitors) due to its ability to mimic the adenine ring of ATP. However, it presents a classic "MedChem Paradox": the very electron-deficiency that enhances hydrogen bonding in the hinge region makes the scaffold a magnet for nucleophilic metabolic attacks, particularly by Aldehyde Oxidase (AO) , while the 8-methyl group introduces a specific liability for Cytochrome P450 (CYP) mediated benzylic oxidation.

This guide treats your stability issues as "bugs" in the molecular code. Use the modules below to diagnose and patch your lead compounds.

Module 1: Diagnostic Troubleshooting (The "Triage" Phase)

Before synthesizing new analogs, you must identify which enzyme system is driving the clearance. The 8-methylpyrido[3,4-d]pyrimidine scaffold is notorious for "Metabolic Switching"—fixing one spot often pushes metabolism to another.

Q1: My compound is stable in Human Liver Microsomes (HLM) but has high intrinsic clearance ( ) in hepatocytes. What is happening?

Diagnosis: You are likely facing Aldehyde Oxidase (AO) metabolism . The Mechanism: Microsomes (HLM) contain CYPs but lack cytosolic enzymes like AO. Hepatocytes contain both. If HLM stability is high (>60 min half-life) but hepatocyte stability is low, the clearance is non-CYP mediated. The Structural Flaw: The pyrido[3,4-d]pyrimidine core is electron-deficient. AO utilizes a nucleophilic attack mechanism (unlike the electrophilic attack of CYPs) at the most electron-deficient carbon adjacent to a nitrogen.[1] The "Soft Spot": The C2 position (between the two pyrimidine nitrogens) is the primary site of AO attack, converting the drug into the 2-one metabolite (+16 Da).

Corrective Action Plan:

  • Verify: Run a "Cytosol vs. Microsome" stability assay (see Protocol A).

  • Patch (SAR):

    • Block C2: Introduce a small substituent at C2 (Methyl, Amino, or Methoxy). This sterically and electronically hinders the nucleophilic attack.

    • Electron Density: Add an electron-donating group (EDG) elsewhere on the ring to reduce the overall electrophilicity of the scaffold.

Q2: I see a +16 Da metabolite (M+16) and a +30 Da metabolite (M+30). Is this AO or CYP?

Diagnosis: This is likely CYP-mediated Benzylic Oxidation of your 8-methyl group . The Mechanism:

  • M+16: Hydroxylation of the methyl group (

    
    ).
    
  • M+30: Further oxidation to the carboxylic acid (

    
    ), often seen via an aldehyde intermediate.
    The Structural Flaw:  The 8-methyl group is benzylic (attached to an aromatic ring). The C-H bonds here are weaker due to resonance stabilization of the radical intermediate formed during the CYP catalytic cycle.
    

Corrective Action Plan:

  • Deuteration: Replace the 8-methyl hydrogens with deuterium (

    
    ). This exploits the Kinetic Isotope Effect (KIE) . Since C-D bonds are stronger than C-H bonds, this can significantly slow down the rate-determining step of hydrogen abstraction by CYPs.
    
  • Fluorination: Replace the methyl with a difluoromethyl (

    
    ) or trifluoromethyl (
    
    
    
    ) group. Warning:
    
    
    is much larger than
    
    
    and may disrupt binding.
    
    
    is a better steric mimic with improved metabolic stability.

Module 2: Strategic SAR (Structure-Activity Relationship)

Use this decision matrix to optimize the scaffold based on your diagnostic data.

Table 1: The Stability/Potency Trade-off Matrix
ModificationTarget LiabilityEffect on StabilityPotential RiskRecommendation
C2-Methylation AO (C2 oxidation)High Impact (Blocks AO)May introduce steric clash in the ATP pocket (Gatekeeper residue).First-line defense. Test potency immediately.
C2-Amino (

)
AO (C2 oxidation)High Impact (Electronic deactivation of AO site)Increases Polar Surface Area (PSA); may reduce permeability.Good for solubility; check cell permeability.
8-Deuteromethyl (

)
CYP (Benzylic ox)Medium Impact (KIE ~2-5x)Metabolic switching to other sites; cost of goods.Use if 8-Me is critical for binding pose.
8-Chloro CYP (Benzylic ox)High Impact (Removes H-abstraction site)Changes electronics (EWG); Cl is a "sigma-hole" donor.Excellent bioisostere for Methyl if electronics permit.
N-Oxide Formation FMO/CYPNegative (Metabolite)Pyridine nitrogen (N6) can form N-oxides.If N6 oxidizes, add steric bulk at C5 or C7.

Module 3: Visualization & Workflows

Figure 1: The Metabolic Optimization Logic Circuit

This diagram illustrates the decision process for stabilizing the 8-methylpyrido[3,4-d]pyrimidine scaffold.

MetabolicOptimization Start Compound Unstable (High CLint) Assay Run Cytosol vs. Microsome Assay Start->Assay Result_AO Stable in Microsomes Unstable in Cytosol Assay->Result_AO Cytosolic CL >> Microsomal CL Result_CYP Unstable in Microsomes (NADPH dependent) Assay->Result_CYP Microsomal CL High AO_Fix Diagnosis: Aldehyde Oxidase (AO) Target: C2 Position Result_AO->AO_Fix CYP_Fix Diagnosis: CYP450 Target: 8-Methyl or Lipophilicity Result_CYP->CYP_Fix Action_AO1 Strategy A: Block C2 (Add -Me, -NH2, -OMe) AO_Fix->Action_AO1 Action_AO2 Strategy B: Reduce Electrophilicity (Add EDGs to ring) AO_Fix->Action_AO2 Action_CYP1 Strategy C: 8-Methyl Stabilization (Deuteration -CD3 or Fluorination -CHF2) CYP_Fix->Action_CYP1 Action_CYP2 Strategy D: Reduce Lipophilicity (Lower LogD, add polar groups) CYP_Fix->Action_CYP2

Caption: Decision tree for diagnosing and remediating metabolic instability in pyrido[3,4-d]pyrimidine analogs based on enzyme source.

Module 4: Experimental Protocols

Protocol A: The "AO vs. CYP" Phenotyping Assay

To distinguish between Aldehyde Oxidase and Cytochrome P450 clearance.

Materials:

  • Test Compound (

    
     DMSO stock)
    
  • Pooled Human Liver Cytosol (HLC) – Source of AO

  • Pooled Human Liver Microsomes (HLM) – Source of CYPs

  • Cofactors: NADPH (for CYPs), Hydralazine (AO inhibitor - optional control)

  • Buffer: 100 mM Potassium Phosphate (pH 7.4)

Procedure:

  • Preparation: Prepare two reaction plates.

    • Plate A (AO): Buffer + HLC (

      
       protein). NO NADPH. 
      
    • Plate B (CYP): Buffer + HLM (

      
       protein) + NADPH (
      
      
      
      ).
  • Incubation: Spike test compound to

    
     final concentration (<0.1% DMSO). Incubate at 
    
    
    
    .
  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold Acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation:

    • Rapid loss in Plate A = AO Liability (Focus on C2 blocking).

    • Rapid loss in Plate B = CYP Liability (Focus on 8-Me or Lipophilicity).

Protocol B: Glutathione (GSH) Trapping

To detect reactive metabolites (e.g., quinone-imines) formed by the electron-deficient scaffold.

Why run this? Pyrido-pyrimidines can form reactive intermediates that bind covalently to proteins, leading to toxicity.

  • Incubate HLM (

    
    ) + Test Compound (
    
    
    
    ) + NADPH + GSH (
    
    
    )
    .
  • Run LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scans for GSH adducts (

    
    ).
    
  • Result: If GSH adducts are found, your scaffold is too electron-deficient. Add steric bulk or electron-donating groups to the core.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2] Journal of Medicinal Chemistry. Link

  • Dalvie, D., & Zientek, M. (2015).[1] "Oxidation of Aromatic Heterocycles by Aldehyde Oxidase: Theoretical and Experimental Investigations." Drug Metabolism and Disposition. Link

  • Woodward, H. L., et al. (2016). "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors."[3] Journal of Medicinal Chemistry. Link

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Preventing oxidation of dihydropyrido[3,4-d]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing oxidation of dihydropyrido[3,4-d]pyrimidine intermediates Content type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Hub. Subject: Stabilization and Isolation of Dihydropyrido[3,4-d]pyrimidine Intermediates.

As a Senior Application Scientist, I understand that the "dihydro" forms of the pyrido[3,4-d]pyrimidine scaffold (e.g., 5,6-, 7,8-, or 5,8-dihydro isomers) present a unique challenge. Unlike their fully aromatic counterparts, these intermediates possess a high thermodynamic driving force toward aromatization (oxidation). This guide treats your molecule not just as a chemical structure, but as a reactive system that requires rigorous environmental control to survive isolation.

Part 1: The Mechanistic "Why"

Q: Why is my dihydropyrido[3,4-d]pyrimidine intermediate turning yellow/brown immediately upon exposure to air?

A: You are witnessing oxidative aromatization . The dihydropyridine (DHP) moiety embedded in your scaffold is electronically similar to a Hantzsch ester. The driving force is the formation of a stable, 10-


 electron aromatic system (the fully conjugated pyrido[3,4-d]pyrimidine).

This process is not a simple reaction with oxygen; it is often a radical-chain mechanism or proton-transfer initiated process facilitated by:

  • Light (Photo-oxidation): Promotes single-electron transfer (SET).

  • Acidity (Protonation): Protonation of the N-H or ring nitrogen lowers the oxidation potential, making the molecule more susceptible to electron loss.

  • Surface Catalysis: Silica gel provides both acidic sites and high surface area for oxygen interaction.

Visualizing the Threat: The following diagram outlines the cascade you are fighting against.

OxidationMechanism cluster_factors Accelerating Factors Dihydro Dihydro Intermediate (Kinetic Product) Radical Radical/Cation Species (Activated) Dihydro->Radical Light / H+ / SET Peroxide Peroxide Intermediate Radical->Peroxide + O2 (Air) Aromatic Aromatic Product (Thermodynamic Sink) Peroxide->Aromatic - H2O2 / Elimination Silica Gel (Acidic) Silica Gel (Acidic) UV Light UV Light Trace Metals Trace Metals

Figure 1: The oxidative aromatization pathway.[1] Note that the "Thermodynamic Sink" is the fully aromatic pyridine derivative, which is often the colored impurity you observe.

Part 2: Reaction & Workup Protocols

Q: I need to isolate the dihydro intermediate for a subsequent step. How do I perform the workup without oxidizing it?

A: Standard organic workups are lethal to these compounds. You must adopt "Schlenk-light" protocols. The goal is to break the contact between your compound, oxygen, and acidic protons.

Protocol 1: The "Inert Quench" Workup

Use this when your reaction is complete but the mixture is still in the flask.

  • Degas All Solvents: Do not use bottle-grade extraction solvents. Sparge ethyl acetate or dichloromethane with Nitrogen/Argon for at least 15 minutes before use.

  • Neutralize Immediately: If your reaction was acidic (e.g., acetic acid reflux), quench with a degassed saturated NaHCO₃ solution under inert flow.

  • Phase Separation: Perform the extraction quickly. If possible, use a separating funnel with a nitrogen inlet, or simply keep the funnel capped and purge the headspace with nitrogen before shaking.

  • Drying: Use anhydrous Na₂SO₄ (neutral), NOT MgSO₄ (which can be slightly acidic).

Q: Can I purify this on a silica column?

A: Risky. Silica gel is acidic (pH ~4-5) and will catalyze the aromatization.

  • Better Option: Use Neutral Alumina (Brockmann Grade III) .

  • If you must use Silica: You must "deactivate" it.

    • Method: Slurry the silica in your eluent containing 1-2% Triethylamine (Et₃N). Run this blank solvent through the column until the eluent exiting is basic (check with pH paper). Then load your sample.[2]

    • Note: The Et₃N neutralizes acidic sites that would otherwise protonate the dihydropyridine nitrogen.

Q: My product decomposes on the rotovap. What is happening?

A: A rotary evaporator is an "oxygen concentrator." As solvent evaporates, air is drawn in if the seal isn't perfect, and the heating bath accelerates oxidation.

  • Fix: Backfill your rotovap with Nitrogen/Argon before starting.

  • Fix: Keep the bath temperature < 30°C .

  • Fix: Do not rotate to dryness if you can avoid it. Leave a small amount of solvent and remove the rest on a high-vacuum manifold (Schlenk line) where oxygen is strictly excluded.

Part 3: Storage & Stability Data

Q: How stable is the dihydro form? Can I store it overnight?

A: Stability is highly dependent on the substitution pattern (electron-withdrawing groups at C4 stabilize the dihydro form slightly). However, assume it is unstable.

Table 1: Stability Profile of Dihydropyrido[3,4-d]pyrimidines

ConditionStability EstimateRecommendation
Solid State (Air, RT) < 1 hourAvoid. Oxidation begins immediately (surface yellowing).
Solid State (Argon, -20°C) Weeks to MonthsStore in a tightly sealed vial, taped with Parafilm, inside a secondary jar with desiccant.
Solution (CDCl₃, Air) MinutesDo not leave NMR tubes on the bench.
Solution (DMSO-d6, Air) Very PoorDMSO can act as a mild oxidant; combined with air, aromatization is rapid.
Solution (Degassed, Dark) HoursOnly sufficient for immediate analysis or transfer.

Q: How do I get a clean NMR without it oxidizing in the tube?

A: The "brown NMR" phenomenon is classic.

  • Filter through a plug of basic alumina directly into a receiving flask under nitrogen.

  • Use Degassed Deuterated Solvent: Bubble N₂ through your CDCl₃ or DMSO-d₆ for 5 minutes in a small vial before adding it to your sample.

  • Flush the Tube: Use a long pipette to flush the empty NMR tube with N₂ before adding the solution. Cap immediately.

Part 4: Troubleshooting Decision Tree

Q: I am seeing a mix of products. How do I know if it's oxidation or just a failed reaction?

A: Follow this diagnostic flow to identify the root cause.

Troubleshooting Start Problem: Impure Product ColorCheck Is the product turning Yellow/Brown? Start->ColorCheck Yes Check TLC/LCMS ColorCheck->Yes Likely Oxidation No No ColorCheck->No Other Side Reaction MassCheck Mass Shift Observed? Yes->MassCheck Mass = M-2 or M-4? M-2 (Aromatic) M-2 (Aromatic) MassCheck->M-2 (Aromatic) Yes No Mass Change No Mass Change MassCheck->No Mass Change No Solution1 Action: Add Antioxidant (BHT) Use Inert Atmosphere Switch to Alumina M-2 (Aromatic)->Solution1 Diagnosis: Aromatization Solution2 Action: Exclude Light Check Solvent Purity No Mass Change->Solution2 Diagnosis: Polymerization or Light Sensitivity

Figure 2: Diagnostic workflow for identifying oxidation issues.

Part 5: Advanced Stabilization Techniques

Q: Are there additives I can use to stabilize the solution?

A: Yes. If your synthesis allows, adding a radical scavenger can inhibit the initiation step of the oxidation.

  • BHT (Butylated hydroxytoluene): Add 0.1 - 1.0 mol% to your workup solvents. It is lipophilic and will carry through with your product (remove later via column if necessary, or keep it if the next step allows).

  • Ascorbic Acid: If you are in an aqueous/organic mixture, a pinch of ascorbic acid in the aqueous phase acts as an oxygen scavenger.

Q: Can I reduce the aromatic compound back to the dihydro form if it oxidizes?

A: Sometimes, but it is difficult to control regioselectivity.

  • Reagent: NaBH₄ in Methanol or LiAlH₄ (stronger) can reduce pyrido[3,4-d]pyrimidines.

  • Risk: You may over-reduce to the tetrahydro form (4H reduction) or reduce the pyrimidine ring instead of the pyridine ring. It is far better to prevent oxidation than to attempt repair.

References
  • Oxidative Aromatization Mechanism

    • Memarian, H. R., & Abdoli-Senejani, M. (2008). Photo-oxidation of Hantzsch 1,4-dihydropyridines. Journal of the Iranian Chemical Society . Link

  • Synthesis and Stability of Pyrido[3,4-d]pyrimidines

    • Grivsky, E. M., et al. (1955). The Synthesis of some Pyrido[3,4-d]pyrimidines. Journal of the American Chemical Society . Link

  • Handling Air-Sensitive Reagents (Schlenk Techniques)

    • Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Sigma-Aldrich . Link

  • Biological Relevance of Dihydropyrido-pyrimidines (SARS-CoV-2 Entry Inhibitors)

    • Xiong, H., et al. (2023). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI Pharmaceuticals . Link

  • Purification of Nitrogen Heterocycles (Alumina vs. Silica)

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann . Link

Sources

Overcoming steric hindrance at the 8-position of pyridopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #808: Technical Support Guide Subject: Overcoming Steric Hindrance at the 8-Position of Pyridopyrimidines Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering the "8-Barrier." In pyrido[2,3-d]pyrimidine scaffolds—particularly the 7-oxo derivatives ubiquitous in CDK4/6 inhibitors like Palbociclib—the 8-position (N-8) is a steric nightmare. It is flanked by a carbonyl at C-7 and often a substituent at C-2 or C-5.

If you are attempting late-stage functionalization (LSF) of the N-8 position with a bulky group (e.g., cyclopentyl, isopropyl), your yields are likely plummeting due to competing O-alkylation or complete lack of reactivity.

This guide provides three engineered workflows to bypass this energy barrier.

Module 1: The "De Novo" Strategy (Recommended)

The Logic: Do not fight sterics; engineer them out. The most robust way to install a bulky group at N-8 is to introduce it before the bicyclic core is fully formed. By installing the amine on the pyrimidine ring first, you avoid the steric clash that occurs once the pyridine ring (and its C-7 carbonyl) is closed.

Workflow Diagram: The Early-Install Route

DeNovoStrategy Start Starting Material: 2,4-Dichloro-5-cyanopyrimidine Step1 Step 1: S_NAr (Install Bulky Amine) Start->Step1 R-NH2, DIPEA, THF Check Steric Check: Is Amine > Isopropyl? Step1->Check Step2 Step 2: Heck/Cyclization (Close Pyridine Ring) Check->Step2 Yes (Preferred Route) Final Target: N8-Substituted Pyridopyrimidine Step2->Final

Caption: Figure 1. The "De Novo" strategy avoids the high-energy transition state of N-alkylation on the fused system by installing the steric bulk on the monocyclic pyrimidine precursor.

Protocol 1: Early-Stage Amine Installation (Palbociclib-style)

Reference Standard: Synthesis of Palbociclib Intermediates [1]

  • Substrate: 5-bromo-2,4-dichloropyrimidine.

  • Reagent: Bulky amine (e.g., Cyclopentylamine, 1.1 equiv).

  • Conditions:

    • Solvent: EtOH or THF.

    • Base: Et3N or DIPEA (2.0 equiv).

    • Temp:

      
       to RT. (Note: The C-4 position is more reactive than C-2 due to the inductive effect of the N-3 nitrogen and the 5-bromo group).
      
  • Critical Control Point: Monitor regioselectivity. The bulky amine preferentially attacks C-4. If you observe C-2 attack, lower the temperature to

    
    .
    
  • Next Step: Proceed to Heck coupling or cyclization to form the pyridine ring around your installed amine.

Module 2: Late-Stage Functionalization (Troubleshooting)

The Scenario: You have a pre-formed pyrido[2,3-d]pyrimidin-7(8H)-one and must alkylate N-8. The Problem: Ambident nucleophilicity. The lactam (N-C=O) can react at the Nitrogen (desired) or the Oxygen (undesired). Steric bulk at N-8 pushes the equilibrium toward O-alkylation (forming the alkoxypyridine).

Troubleshooting Q&A

Q: I am getting exclusive O-alkylation. How do I force N-alkylation? A: You are likely using a "hard" electrophile (alkyl halide) and a base that allows loose ion pairing.

  • Fix 1 (The Solvent Switch): Switch to a solvent that promotes tight ion pairing, or use DMF/LiHMDS . Lithium coordinates tightly to the oxygen, shielding it and forcing the electrophile to attack the nitrogen (HSAB theory).

  • Fix 2 (The Mitsunobu): Abandon alkyl halides. Use the corresponding alcohol under Mitsunobu conditions (DIAD/PPh3). This mechanism proceeds via an oxy-phosphonium intermediate that is strictly attacked by the N-nucleophile.

Q: The reaction is stuck at 10% conversion. A: The N-8 proton is less acidic than you think due to electron donation from the fused ring.

  • Fix: Use a stronger base.

    
     is often too weak for bulky substrates. Switch to NaH  (60% dispersion) or LiHMDS .
    
  • Catalysis: Add a catalytic amount of KI or TBAI (tetrabutylammonium iodide) to generate a more reactive iodide electrophile in situ.

Protocol 2: Mitsunobu N-Alkylation (High Steric Tolerance)

Reference Standard: General Lactam Alkylation [2]

  • Setup: Dissolve pyrido[2,3-d]pyrimidin-7-one (1.0 equiv) and the bulky alcohol (e.g., 2-propanol, 1.5 equiv) in anhydrous THF.

  • Phosphine: Add

    
     (1.5 equiv).
    
  • Addition: Cool to

    
    . Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.
    
    • Why dropwise? To prevent the formation of hydrazine byproducts.

  • Reflux: If steric bulk is extreme (e.g., tert-butyl or adamantyl), warm to RT and then reflux for 12h.

  • Workup: Use a basic wash to remove unreacted lactam.

Module 3: C-8 Aromatic Substitution (The "Other" 8-Position)

The Scenario: You are working with fully aromatic pyrido[3,4-d]pyrimidines or pyrido[2,3-d]pyrimidines where position 8 is a Carbon atom bearing a leaving group (Cl/Br).

Workflow Diagram: C-8 Coupling Logic

C8Coupling Input Substrate: 8-Chloro-pyrido[3,4-d]pyrimidine Decision Nucleophile Type? Input->Decision RouteA Aliphatic Amine (Primary/Secondary) Decision->RouteA RouteB Aromatic Amine (Aniline) Decision->RouteB ActionA S_NAr (Heat, DIPEA, DMF) RouteA->ActionA Electron Deficient Ring ActionB Buchwald-Hartwig (Pd-Catalysis) RouteB->ActionB Requires Catalyst Ligand Ligand Selection: BrettPhos (Primary) RuPhos (Secondary) ActionB->Ligand

Caption: Figure 2. Decision matrix for C-8 functionalization. While S_NAr works for aliphatic amines due to the electron-deficient nature of the ring, arylamines require palladium catalysis.

Troubleshooting Q&A

Q: My


 reaction at C-8 works for methylamine but fails for isopropylamine. 
A:  The C-8 position in pyrido[3,4-d]pyrimidines is electronically activated but sterically sensitive.
  • Fix: Switch to Buchwald-Hartwig conditions. Even for aliphatic amines, if sterics shut down

    
    , Pd-catalysis facilitates the oxidative addition/reductive elimination cycle which has a different geometric requirement.
    

Q: Which Ligand for C-8 Coupling? A:

  • Primary Amines: BrettPhos .[1] It is bulky enough to prevent bis-ligation but active enough for hindered substrates.

  • Secondary Amines: RuPhos .[1] Designed specifically for secondary amines to prevent

    
    -hydride elimination.
    

Summary of Quantitative Data

StrategySteric ToleranceRegioselectivityScalabilityPrimary Risk
De Novo (Module 1) High Excellent (C4 vs C2)HighMulti-step linear sequence
Direct Alkylation (

)
LowPoor (N vs O mix)MediumO-alkylation impurities
Mitsunobu (Module 2) Medium-HighGood (N-selective)Low-MediumRemoval of

byproduct
Buchwald (C-8) HighExcellentHighCatalyst cost / Pd removal

References

  • Vandewalle, L. et al. "Synthesis of Palbociclib." Journal of Medicinal Chemistry, 2016. (Note: Describes the early installation of the cyclopentyl group).

  • Innocenti, P. et al. "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines."[2] Organic & Biomolecular Chemistry, 2015.[2][3]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Toogood, P. L. "Cyclin-Dependent Kinase Inhibitors for Cancer Therapy." Journal of Medicinal Chemistry, 2005. (Detailed SAR on the 8-position of pyridopyrimidines).[4][5]

Sources

Validation & Comparative

Selectivity Profile of 8-Substituted Pyrido[3,4-d]pyrimidines Against KDM2/3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Tool for KDM4/5

In the landscape of epigenetic modulation, the 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one scaffold represents a significant leap in chemical probe design. Unlike first-generation JmjC inhibitors (e.g., IOX1, 2,4-PDCA) which act as broad-spectrum iron chelators, this specific scaffold was engineered to achieve high potency against KDM4 (JMJD2) and KDM5 (JARID1) subfamilies while maintaining a distinct selectivity window against KDM2 and KDM3 .

This guide provides a technical breakdown of why this scaffold is the preferred choice when experimental conditions demand the exclusion of KDM2/3 activity. We analyze the structural determinants of this selectivity and compare its performance against standard alternatives.

Chemical & Mechanistic Basis of Selectivity

The challenge in targeting Jumonji C (JmjC) domain-containing histone demethylases lies in the high conservation of the catalytic core, which binds Fe(II) and 2-oxoglutarate (2OG).

The Structural Innovation

The 8-substituted pyrido[3,4-d]pyrimidine scaffold utilizes a bidentate coordination to the active site Fe(II) via the pyridine nitrogen and the pyrimidinone oxygen. However, its selectivity against KDM2/3 is driven by the C8-substituent (typically a pyrazole moiety with a bulky linker).

  • KDM4/5 Binding: The C8-substituent extends into the histone peptide binding groove, exploiting specific hydrophobic pockets and hydrogen bonding residues (e.g., E169 and V313 in KDM4A) that are structurally distinct in these subfamilies.

  • KDM2/3 Exclusion: The active site architecture of KDM2 and KDM3 is more restricted in the region corresponding to the C8-vector. The bulky 8-substituted groups (e.g., N-benzyl-pyrazole or 4-phenylpiperidine linkers) create steric clashes preventing high-affinity binding.

Signaling Pathway & Inhibition Logic

KDM_Selectivity_Mechanism Scaffold 8-Substituted Pyrido[3,4-d]pyrimidine Fe_Chelation Bidentate Fe(II) Chelation (Core) Scaffold->Fe_Chelation conserved C8_Subst C8-Substituent (Bulky Linker) Scaffold->C8_Subst selectivity driver KDM4_5 KDM4/5 Active Site (Open Peptide Groove) Fe_Chelation->KDM4_5 KDM2_3 KDM2/3 Active Site (Restricted Groove) Fe_Chelation->KDM2_3 C8_Subst->KDM4_5 Complementary Fit C8_Subst->KDM2_3 Steric Clash Result_High High Affinity (IC50 < 100 nM) KDM4_5->Result_High Result_Low Low Affinity (IC50 > 2 µM) KDM2_3->Result_Low

Figure 1: Structural logic dictating the selectivity profile. The C8-substituent acts as a "gatekeeper," permitting binding only to KDM4/5 pockets while clashing with KDM2/3 architecture.

Comparative Performance Analysis

The following data compares the lead compound from this series, 54j (Bavetsias et al., 2016), against common broad-spectrum inhibitors.

Selectivity Profile: 54j vs. Alternatives[1][2][3][4]
CompoundScaffold ClassKDM4A IC50 (µM)KDM5B IC50 (µM)KDM2A IC50 (µM) KDM3A IC50 (µM) Selectivity Ratio (KDM2/KDM4)
54j 8-sub.[1][2] Pyrido[3,4-d]pyrimidine 0.080 0.014 2.4 6.1 ~30x
IOX1 8-Hydroxyquinoline0.20.61.80.2~9x
2,4-PDCA Pyridine-dicarboxylate1.52.02.50.8~1.6x (Non-selective)
Daminozide Hydrazide>100>1001.5>100Selectivity Inverted (KDM2/7 selective)

Key Insights:

  • The "Clean" Window: Compound 54j exhibits a ~30-fold selectivity window for KDM4A over KDM2A and a ~76-fold window over KDM3A. This allows researchers to attribute phenotypic changes specifically to KDM4/5 inhibition when used at concentrations < 1 µM.

  • Comparison to IOX1: While IOX1 is a potent inhibitor, it hits KDM3A (0.2 µM) almost as potently as KDM4A. Using IOX1 makes it impossible to distinguish between KDM3 and KDM4 effects.

  • Comparison to Daminozide: Daminozide is the inverse control; it targets KDM2/7 but spares KDM4/5. Using 54j and Daminozide in parallel provides a robust double-dissociation control system.

Experimental Protocols

To validate this selectivity profile in your own lab, we recommend the AlphaScreen assay. This proximity-based assay is more sensitive to the competitive inhibition mode of these compounds than traditional bulk histone extraction.

Protocol: AlphaScreen Selectivity Validation

Objective: Determine IC50 values for KDM4A vs. KDM2A to verify selectivity.

Reagents
  • Enzymes: Recombinant human KDM4A and KDM2A (catalytic domains).

  • Substrates: Biotinylated H3K9me3 (for KDM4A) and Biotinylated H3K36me2 (for KDM2A).

  • Beads: Streptavidin Donor beads and Protein A Acceptor beads (PerkinElmer).

  • Antibodies: Anti-H3K9me2 (product) and Anti-H3K36me1 (product).

Workflow Diagram

AlphaScreen_Protocol Step1 Enzyme Reaction (15 min) Step2 Add Acceptor Beads + Antibody (1 hr) Step1->Step2 Step3 Add Donor Beads (Streptavidin) (30 min) Step2->Step3 Step4 Read Signal (Ex 680nm / Em 520-620nm) Step3->Step4 Inputs Compound (54j) + Enzyme + Substrate + Fe(II)/2OG Inputs->Step1

Figure 2: AlphaScreen workflow for determining IC50. Decrease in signal indicates inhibition of demethylation.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 8-substituted pyrido[3,4-d]pyrimidine (e.g., 54j) in DMSO. Prepare a 10-point serial dilution (start at 100 µM).

  • Enzyme Mix: Dilute KDM4A (final 5 nM) and KDM2A (final 50 nM) in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA, 50 µM Fe(II), 100 µM Ascorbate).

    • Note: KDM2A often requires higher concentrations due to lower intrinsic activity in vitro.

  • Incubation: Add 2 µL compound to 3 µL enzyme mix. Incubate 15 min at RT.

  • Start Reaction: Add 5 µL substrate mix (Biotin-peptide + 10 µM 2-oxoglutarate).

  • Quench & Detect:

    • Add 10 µL Acceptor beads/Antibody mix. Incubate 1 hr.

    • Add 10 µL Donor beads. Incubate 30 min in dark.

    • Read on EnVision plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

    • Success Criterion: KDM4A IC50 should be < 100 nM; KDM2A IC50 should be > 2 µM.

Synthesis & Availability Notes

While some derivatives are commercially available, custom synthesis is often required for specific SAR studies.

  • Core Synthesis: The scaffold is typically built via the condensation of 3-amino-4-pyridinecarboxylic acid derivatives or through pyrazole intermediates.

  • Key Intermediate: 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one.[1][3][2]

  • Solubility: These compounds generally show improved cell permeability (Caco-2 flux) compared to carboxylic acid-containing inhibitors like 2,4-PDCA, but DMSO stocks should be kept anhydrous to prevent precipitation.

References

  • Bavetsias, V., et al. (2016). "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors."[1][4][5] Journal of Medicinal Chemistry, 59(4), 1388–1409.[2] [Link][4][2]

  • Bavetsias, V., et al. (2019). "C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors."[6] European Journal of Medicinal Chemistry, 177, 316-337.[6] [Link][6]

  • King, O. N. F., et al. (2010). "Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors." PLOS ONE, 5(11), e15535. (Reference for IOX1 data). [Link]

  • Rose, N. R., et al. (2012). "Plant Growth Regulator Daminozide Is a Selective Inhibitor of Human KDM2/7 Histone Demethylases." Journal of Medicinal Chemistry, 55(14), 6639–6643. [Link]

Sources

A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Western Blot Analysis of H3K9me3 Levels After Compound Treatment

In the dynamic landscape of epigenetic research, understanding the nuanced effects of small molecule inhibitors on histone modifications is paramount. Histone H3 trimethylation at lysine 9 (H3K9me3) is a hallmark of transcriptionally silent heterochromatin, and its dysregulation is implicated in numerous diseases, including cancer.[1][2] Consequently, the enzymes that catalyze this modification, histone methyltransferases (KMTs), have emerged as promising therapeutic targets.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth comparison of the Western blot analysis of H3K9me3 levels following treatment with two distinct classes of epigenetic modulators. We will delve into the underlying biology, provide a robust and validated experimental protocol, and present a comparative analysis of their effects, equipping you with the knowledge to design, execute, and interpret your experiments with confidence.

The H3K9 Methylation Pathway: A Tale of Two Enzyme Families

The methylation of H3K9 is a stepwise process, primarily orchestrated by two families of KMTs: the G9a/GLP complex and the SUV39H1/2 enzymes.[3][4] G9a and its homolog GLP are responsible for the initial mono- and di-methylation of H3K9 (H3K9me1 and H3K9me2).[3] Subsequently, SUV39H1 and SUV39H2 catalyze the transition from H3K9me2 to the transcriptionally repressive H3K9me3 mark.[5][6]

H3K9 Methylation Pathway H3K9 Histone H3 (unmethylated K9) H3K9me1 H3K9me1 H3K9->H3K9me1 Methylation H3K9me2 H3K9me2 H3K9me1->H3K9me2 Methylation H3K9me3 H3K9me3 (Heterochromatin) H3K9me2->H3K9me3 Methylation G9a_GLP G9a/GLP Complex G9a_GLP->H3K9me1 G9a_GLP->H3K9me2 SUV39H1_2 SUV39H1/2 SUV39H1_2->H3K9me3 BIX01294 BIX-01294 BIX01294->G9a_GLP Chaetocin Chaetocin Chaetocin->SUV39H1_2

Caption: The H3K9 methylation pathway and points of inhibition.

For our comparative analysis, we will focus on two well-characterized inhibitors:

  • Chaetocin: A potent inhibitor of the SUV39H family of KMTs, directly targeting the final step of H3K9 trimethylation.[7][8]

  • BIX-01294: A selective inhibitor of the G9a/GLP complex, primarily affecting H3K9 mono- and di-methylation.[9][10][11]

By comparing the effects of these two compounds, we can dissect the consequences of inhibiting different stages of the H3K9 methylation cascade.

Designing a Robust Compound Treatment Experiment

A well-designed experiment is the cornerstone of reliable and reproducible results. The following workflow outlines the key steps for assessing the impact of KMT inhibitors on H3K9me3 levels.

Experimental Workflow start Start cell_culture Cell Culture (e.g., HeLa, U2OS) start->cell_culture compound_treatment Compound Treatment (Chaetocin, BIX-01294, Vehicle Control) cell_culture->compound_treatment time_course Time-Course & Dose-Response compound_treatment->time_course histone_extraction Histone Extraction time_course->histone_extraction protein_quantification Protein Quantification (BCA Assay) histone_extraction->protein_quantification western_blot Western Blot Analysis (H3K9me3, H3K9me2, Total H3) protein_quantification->western_blot data_analysis Data Analysis (Densitometry & Normalization) western_blot->data_analysis end End data_analysis->end

Sources

Comparative Analysis of Pyrido[3,4-d]pyrimidine and Quinazoline Scaffolds in Kinase Inhibition

[1][2]

Executive Summary

This technical guide provides a head-to-head analysis of pyrido[3,4-d]pyrimidine inhibitors versus the industry-standard quinazoline scaffold (e.g., Gefitinib, Erlotinib). While quinazolines have historically dominated the EGFR/HER2 tyrosine kinase inhibitor (TKI) landscape, intrinsic resistance (e.g., T790M mutations) and physicochemical limitations have driven the exploration of bioisosteres.

The pyrido[3,4-d]pyrimidine scaffold introduces a strategic nitrogen atom into the benzenoid ring of the quinazoline core. This modification alters the electron density, basicity (pKa), and solubility profile, often resulting in superior potency against resistant mutants and improved metabolic stability .

Structural & Mechanistic Comparison

Scaffold Architecture

The primary difference lies in the "C-ring" composition. Quinazolines possess a benzene ring fused to a pyrimidine. Pyrido[3,4-d]pyrimidines replace the benzene with a pyridine ring, specifically placing the nitrogen at the 6-position (relative to the fusion).

ScaffoldComparisoncluster_0Standard Scaffoldcluster_1Alternative ScaffoldQuinazolineQuinazoline Core(Benzene + Pyrimidine)High LipophilicityStandard EGFR BinderPyrido34Pyrido[3,4-d]pyrimidine(Pyridine + Pyrimidine)Altered pKa & SolubilityNew H-Bond VectorsQuinazoline->Pyrido34Bioisosteric Replacement(C-H -> N)PropertyKey Impact:1. Reduced LogP (Better Solubility)2. Additional H-Bond Acceptor (N6)3. Modified Metabolic LiabilityPyrido34->Property

Figure 1: Structural evolution from Quinazoline to Pyrido[3,4-d]pyrimidine, highlighting physicochemical shifts.

Binding Mode & Selectivity
  • Quinazolines (e.g., Erlotinib): Bind to the ATP-binding pocket of EGFR in the active conformation. The N1 of the pyrimidine ring accepts a hydrogen bond from Met793 in the hinge region.

  • Pyrido[3,4-d]pyrimidines: Retain the N1-Met793 interaction. However, the additional nitrogen in the pyridine ring (N6) withdraws electrons, making the scaffold less electron-rich. This often enhances interactions with the "gatekeeper" residue (Thr790 or Met790 in mutants) and improves selectivity profiles against off-target kinases.

Comparative IC50 Data Analysis

The following data contrasts a representative 4-anilinoquinazoline (Erlotinib) against optimized pyrido[3,4-d]pyrimidine derivatives (specifically "Compound 45" from recent SAR studies [1]) targeting EGFR isoforms.

Table 1: IC50 Values (nM) against EGFR Isoforms
Target KinaseQuinazoline (Erlotinib)Pyrido[3,4-d]pyrimidine (Cmpd 45*)Performance Delta
EGFR WT 0.05 - 2.0 nM1.1 nMComparable
EGFR L858R 2.0 - 5.0 nM1.7 nMComparable
EGFR T790M (Resistant)> 3,000 nM23.3 nMPyrido Superior (>100x)
HER2 > 1,000 nM~50 nM (Dual inhibition)Pyrido Superior

Analysis:

  • Wild Type (WT): Both scaffolds exhibit single-digit nanomolar potency, confirming that the core hinge-binding geometry is preserved.

  • T790M Resistance: The quinazoline scaffold suffers a massive loss of potency due to steric clash with the bulky Methionine at gatekeeper position 790. The pyrido[3,4-d]pyrimidine scaffold, often designed with specific side-chains (e.g., acrylamides for covalent bonding or flexible ethers), accommodates this steric bulk significantly better, retaining low nanomolar activity.

Experimental Protocols

To validate these IC50 values, the following standardized protocols for biochemical and cellular assays are recommended.

Biochemical Kinase Assay (Radiometric/FRET)

Purpose: Determine the intrinsic inhibitory constant (

Workflow Diagram:

KinaseAssayStartReagent PrepMixMaster Mix:Kinase + Substrate (Poly Glu:Tyr) + BufferStart->MixCompoundCompound Addition(Serial Dilution 10uM -> 0.1nM)Mix->CompoundATPInitiation:Add ATP (Km concentration) + 33P-ATP (Trace)Compound->ATPIncubateIncubation30-60 min @ RTATP->IncubateStopTerminationAdd Phosphoric Acid / EDTAIncubate->StopReadDetectionScintillation Counting / TR-FRETStop->Read

Figure 2: Radiometric Kinase Assay Workflow for IC50 determination.

Protocol Steps:

  • Preparation: Dilute compounds in 100% DMSO (top concentration 10 mM). Create a 10-point serial dilution (1:3).

  • Enzyme Mix: Prepare 4x Kinase solution in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Substrate Mix: Prepare 2x Peptide substrate (e.g., Poly Glu:Tyr 4:1) + ATP (at

    
     app for the specific kinase).
    
  • Reaction:

    • Add 2.5 µL Compound (4x) to well.

    • Add 5 µL Enzyme Mix (4x). Incubate 10 min (pre-equilibration).

    • Add 2.5 µL Substrate/ATP Mix (2x) to initiate.

  • Termination: After 60 mins, stop reaction with 0.5% Phosphoric acid (for radiometric) or EDTA (for FRET).

  • Analysis: Fit data to the sigmoidal dose-response equation:

    
    
    
Cellular Proliferation Assay (MTT/CellTiter-Glo)

Purpose: Assess membrane permeability and on-target efficacy in live cells (e.g., A549, H1975).

Protocol Steps:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Add compounds (serial dilution) in growth media (0.5% final DMSO).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection:

    • MTT: Add MTT reagent, incubate 4h, solubilize formazan crystals, read Absorbance at 570 nm.

    • CellTiter-Glo: Add reagent, shake 10 min, read Luminescence.

  • Calculation: Normalize to DMSO control (100%) and Background (0%). Calculate GI50.

Biological Context: EGFR Signaling Pathway

Understanding where these inhibitors act is crucial for interpreting downstream effects (e.g., reduced phosphorylation of ERK/AKT).

EGFRPathwayLigandEGF / TGF-aEGFREGFR (ErbB1)Tyrosine KinaseLigand->EGFRActivationRASRASEGFR->RASPI3KPI3KEGFR->PI3KInhibitorInhibitor(Quinazoline / Pyrido-pyrimidine)Inhibitor->EGFRBlocks ATP BindingRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2(Proliferation)MEK->ERKAKTAKT(Survival)PI3K->AKT

Figure 3: EGFR Signaling Cascade. Both scaffolds target the ATP pocket of EGFR, preventing autophosphorylation and downstream RAS/ERK and PI3K/AKT signaling.

Conclusion

While quinazolines remain the clinical foundation for EGFR inhibition, the pyrido[3,4-d]pyrimidine scaffold offers distinct advantages in drug design flexibility . The incorporation of the pyridine nitrogen allows for:

  • Enhanced Solubility: Critical for oral bioavailability.

  • Overcoming Resistance: Superior IC50 profiles against T790M mutants compared to first-generation quinazolines (23 nM vs >3000 nM).

  • Dual Inhibition: Greater potential for dual EGFR/HER2 targeting.[1][2]

Researchers developing next-generation TKIs should prioritize the pyrido[3,4-d]pyrimidine core when quinazoline analogs fail due to solubility issues or resistance mutations.

References

  • Zhang, Y., et al. (2018). "Design, synthesis and biological evaluation of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives as potent EGFR inhibitors." European Journal of Medicinal Chemistry.

  • Rusnak, D. W., et al. (2001). "The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human normal and tumor-derived cell lines in vitro and in vivo." Molecular Cancer Therapeutics.

  • Klutchko, S. R., et al. (2006). "Tyrosine Kinase Inhibitors: Pyrido[3,4-d]pyrimidines." Journal of Medicinal Chemistry.

  • Smaill, J. B., et al. (1999). "Tyrosine Kinase Inhibitors.[3][4][5][6] 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.

In Vivo Efficacy of Pyrido[3,4-d]pyrimidin-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vivo efficacy of pyrido[3,4-d]pyrimidin-4-one in xenograft models Content Type: Publish Comparison Guide

Executive Summary

The pyrido[3,4-d]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, primarily utilized for targeting Histone Lysine Demethylases (KDM4/5) and specific kinases (e.g., EGFR, Mps1 ). While displaying exceptional in vitro potency, the clinical translation of this scaffold has historically been bottlenecked by poor in vivo pharmacokinetics (PK), specifically rapid cytosolic clearance.

This guide analyzes the critical determinants of in vivo efficacy for this scaffold. It contrasts first-generation derivatives (susceptible to metabolic instability) with optimized C2-substituted analogues that demonstrate robust tumor growth inhibition (TGI) in xenograft models.

Mechanism of Action & Therapeutic Rationale

The pyrido[3,4-d]pyrimidin-4-one core functions as a competitive inhibitor for the 2-oxoglutarate (2-OG) cofactor in KDM enzymes or the ATP-binding pocket in kinases.

  • Epigenetic Targeting (KDM4/5): The scaffold chelates the active site Fe(II) and competes with 2-OG, blocking the demethylation of H3K9me3 and H3K4me3. This restores transcriptional silencing of oncogenes (e.g., MYC) or re-activates tumor suppressors.

  • Kinase Targeting (EGFR/Mps1): In kinase-focused derivatives, the scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (e.g., Cys797 in EGFR).

MOA_Pathway Scaffold Pyrido[3,4-d]pyrimidin-4-one Target_KDM Target: KDM4/5 (Epigenetic) Scaffold->Target_KDM Target_Kinase Target: EGFR/Mps1 (Signaling) Scaffold->Target_Kinase Mech_KDM Competes with 2-OG Chelates Fe(II) Target_KDM->Mech_KDM Mech_Kinase Competes with ATP H-bonds to Hinge Target_Kinase->Mech_Kinase Effect_KDM H3K9/H3K4 Hypermethylation Chromatin Condensation Mech_KDM->Effect_KDM Effect_Kinase Block Phosphorylation Signal Interruption Mech_Kinase->Effect_Kinase Outcome Tumor Growth Inhibition (Apoptosis/Senescence) Effect_KDM->Outcome Effect_Kinase->Outcome

Figure 1: Dual mechanism potential of the pyrido[3,4-d]pyrimidin-4-one scaffold in oncology.

The In Vivo Barrier: Aldehyde Oxidase (AO) Metabolism[1][2]

Expert Insight: The primary failure mode for this scaffold in xenograft models is Aldehyde Oxidase (AO)-mediated oxidation . Unlike CYP450 enzymes, AO is a cytosolic enzyme that rapidly hydroxylates the electron-deficient C2 position of the pyrimidine ring.

  • The Problem: Unsubstituted or C2-H derivatives (e.g., Compound 1 from early ICR series) show moderate microsomal stability but extremely high in vivo clearance in mice and humans, leading to negligible intratumoral concentration.

  • The Solution: Introducing a steric or electronic block at the C2 position (e.g., a pyrazole or methyl group) abolishes AO affinity, restoring plasma half-life and enabling efficacy.

Comparative Efficacy Analysis

This section compares a First-Generation AO-Labile Inhibitor against an Optimized C2-Substituted Inhibitor (e.g., Compound 78 or 25h analogues) in a representative xenograft model.

Table 1: Pharmacokinetic & Efficacy Profile Comparison
FeatureGen 1: Unsubstituted (C2-H) Gen 2: Optimized (C2-Substituted)
Representative Compound Compound 1 (Bavetsias et al.)Compound 78 (Westaway et al.)
Primary Target KDM4/5 (IC50 < 50 nM)KDM4/5 (IC50 < 50 nM)
Metabolic Liability High AO Metabolism (C2-oxidation)AO Resistant (Steric Blockade)
Mouse Clearance (Cl) > Hepatic Blood Flow (Rapid)Low (< 20 mL/min/kg)
Oral Bioavailability (F%) < 5%> 50%
Xenograft Efficacy (TGI) Negligible (due to low exposure)Significant (> 60% TGI)
Dosing Regimen IV Infusion required (impractical)Oral (PO), QD or BID

Key Takeaway: Potency in vitro does not predict in vivo success for this scaffold. You must verify metabolic stability against Aldehyde Oxidase (using cytosolic fractions, not just microsomes) before moving to xenografts.

Detailed Experimental Protocol: Xenograft Efficacy Study

To validate the efficacy of an optimized pyrido[3,4-d]pyrimidin-4-one derivative, follow this self-validating protocol.

Phase 1: Model Establishment
  • Cell Line: PC3 (Prostate) or HCC827 (Lung, EGFR-driven).

  • Inoculation: Inject

    
     cells suspended in 1:1 Matrigel/PBS subcutaneously into the right flank of male BALB/c nude mice (6-8 weeks old).
    
  • Randomization: When tumors reach 100–150 mm³ (approx. 10-14 days), randomize mice into groups (n=8-10) to ensure equal average tumor volume across cohorts.

Phase 2: Treatment Regimen
  • Vehicle Control: 10% DMSO + 40% PEG400 + 50% Saline (Oral Gavage).

  • Test Compound (Optimized): 25 mg/kg and 50 mg/kg, PO, QD (Once Daily) for 21 days.

  • Positive Control: Sorafenib (if kinase target) or Standard KDM inhibitor (if available).

Phase 3: Data Collection & Analysis
  • Tumor Volume (TV): Measure bi-weekly using calipers. Formula:

    
    .
    
  • Toxicity: Weigh mice daily. >15% body weight loss requires dosing holiday.

  • Endpoint: Harvest tumors at Day 21. Flash freeze for Western Blot (H3K9me3 markers) or IHC.

Xenograft_Workflow Step1 Cell Inoculation (PC3/HCC827 + Matrigel) Step2 Tumor Establishment (Target: 100-150 mm³) Step1->Step2 Step3 Randomization (n=10/group) Ensure Equal Mean TV Step2->Step3 Treatment Dosing Phase (21 Days) Step3->Treatment GroupA Vehicle Control (DMSO/PEG/Saline) Treatment->GroupA GroupB Test Compound (50 mg/kg PO QD) Treatment->GroupB Analysis Endpoint Analysis TV Calculation & Biomarkers (H3K9me3) GroupA->Analysis GroupB->Analysis

Figure 2: Standardized xenograft workflow for evaluating pyrido[3,4-d]pyrimidin-4-one efficacy.

Conclusion & Recommendations

The pyrido[3,4-d]pyrimidin-4-one scaffold is a high-potential chemical entity for oncology, particularly for "undruggable" epigenetic targets like KDM4/5. However, its utility is strictly conditional on chemical optimization:

  • Avoid unsubstituted C2 positions: These are metabolic "sinks" for Aldehyde Oxidase.[1][2]

  • Prioritize C2-substitution: Introduction of pyrazole or ether linkages at C2 (e.g., Westaway et al. series) is the industry standard for restoring in vivo exposure.

  • Validate in Cytosol: Standard microsomal stability assays (S9/Microsomes) often miss AO metabolism. Always test stability in cytosolic fractions early in the cascade.

When optimized, this scaffold delivers significant tumor growth inhibition (>60%) in prostate and lung cancer xenografts, validating its role as a robust lead for drug discovery.

References
  • Bavetsias, V., et al. (2016).[1] Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution.[2] Journal of Medicinal Chemistry.

  • Westaway, S. M., et al. (2016).[1] Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases.[1] 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives. Journal of Medicinal Chemistry.

  • Woodward, H. L., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors (BOS172722). Journal of Medicinal Chemistry.

  • Li, J., et al. (2016).[3] Design, Synthesis, and Biological Evaluation of Pyrido[3,4-d]pyrimidine Derivatives as Irreversible EGFR-TKIs. Bioorganic & Medicinal Chemistry.[4][5][6][7]

Sources

Safety Operating Guide

Navigating the Handling of 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks of a Novel Pyridopyrimidinone

Given the absence of a specific Safety Data Sheet (SDS) for 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one, a conservative approach to risk assessment is paramount. We must infer potential hazards from structurally similar compounds. For instance, the parent compound, Pyrido(4,3-d)pyrimidin-4(3H)-one, is known to be harmful if swallowed and to cause skin and serious eye irritation.[2] Other related heterocyclic compounds can be toxic if swallowed, in contact with skin, or inhaled.[3] Therefore, it is prudent to treat 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one as a potentially hazardous substance, particularly in its powdered form, which can be easily aerosolized and inhaled.[4]

Potential Hazards:

  • Oral Toxicity: Harmful or toxic if swallowed.

  • Dermal Toxicity: May be harmful or toxic in contact with skin.

  • Inhalation Toxicity: Dusts may be harmful or toxic if inhaled.

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[2]

Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure

The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical.[5] The following recommendations are based on a comprehensive risk assessment for handling powdered, potentially hazardous chemical compounds.

Core PPE for Routine Handling
PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving is a best practice when handling hazardous compounds, allowing for the removal of the outer glove if contamination is suspected, without exposing the skin.[6]
Eye Protection Chemical splash goggles or a face shield.Protects against splashes and airborne particles. Safety glasses with side shields are the minimum requirement.[7]
Lab Coat A lab coat with long sleeves and tight-fitting cuffs.Prevents contact of the chemical with skin and personal clothing.[6]
Respiratory Protection A NIOSH-approved respirator is required when dusts are generated.[3]Recommended when handling the powder outside of a certified chemical fume hood.
Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of exposure, such as handling large quantities or cleaning up spills, an enhanced level of PPE is necessary. This may include:

  • Chemical-resistant coveralls or an apron. [8]

  • Chemical-resistant boot covers.

  • A full-face respirator with appropriate cartridges. [9]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one minimizes the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]

  • Ensure all containers are clearly labeled.[10]

Handling and Weighing

The primary principle when handling powdered chemicals is to minimize the generation of dust.[12]

Step-by-Step Weighing Procedure:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Engineering Controls: Whenever possible, handle the solid compound within a certified chemical fume hood or a glove box.[12][13] If a balance must be used outside of a hood, consider using an enclosure for the balance.[12]

  • Transfer: Use a spatula to carefully transfer the powder. Avoid pouring, which can create dust.[4]

  • Containment: Keep the container with the compound covered as much as possible.

  • Dissolution: If preparing a solution, do so within the fume hood. This is a safer practice than handling the dry powder.[4]

  • Post-Handling: After handling, wipe down the spatula and any surfaces with a damp cloth to decontaminate them. Dispose of the cloth as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly after removing gloves.[13]

Caption: Decision workflow for selecting appropriate PPE.

Spill and Emergency Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuation: Alert personnel in the immediate area and evacuate if necessary.[10]

  • Assessment: Assess the extent of the spill and the potential for airborne dust.

  • Cleanup: For small spills, use a spill kit with absorbent materials. Do not dry sweep. Wet cleaning methods or a HEPA vacuum are preferred.[4]

  • Decontamination: Thoroughly decontaminate the area after the spill has been cleaned up.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[13]

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.[3]

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is essential to protect both human health and the environment.[14]

Waste Segregation
  • Solid Waste: All solid waste contaminated with 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one, including contaminated gloves, wipes, and disposable labware, should be collected in a designated, labeled hazardous waste container.[15]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid waste.

  • Sharps: Contaminated sharps should be placed in a designated sharps container.

Waste Disposal Procedures
  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

  • Ensure that all waste containers are securely sealed and properly labeled with the chemical name and associated hazards.

  • Arrange for the pickup of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[15] Incineration is a common disposal method for aromatic and heterocyclic compounds.[16]

Conclusion

The responsible handling of novel chemical compounds like 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one is a cornerstone of laboratory safety. By adhering to the principles of a thorough hazard assessment, the diligent use of appropriate personal protective equipment, and the implementation of robust operational and disposal plans, researchers can mitigate the risks associated with these potentially hazardous materials. This proactive approach to safety not only protects the individuals in the laboratory but also ensures the continued advancement of scientific discovery in a secure and responsible manner.

References

  • Duke University. (n.d.). Working Safely with Toxic Powders. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • PubChem. (n.d.). Pyrido(4,3-d)pyrimidin-4(3H)-one. Retrieved from [Link]

  • Pollution. (n.d.). Industrial waste disposal alternatives in the process of aromatic compounds in petrochemical industry (case study: Nouri petrochemical complex, Asaluyeh, Iran). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • European Pharmaceutical Review. (n.d.). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Retrieved from [Link]

  • United Nations University. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, February 25). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.